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Core Science & Biosynthesis

Foundational

Comprehensive Crystallographic and Structural Analysis of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Executive Summary 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (CAS: 1956376-31-0) is an advanced azaisatin derivative that serves as a privileged scaffold in both structure-based drug design (SBDD) and the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (CAS: 1956376-31-0) is an advanced azaisatin derivative that serves as a privileged scaffold in both structure-based drug design (SBDD) and the development of organic field-effect transistors. The substitution of a nitrogen atom into the classical isatin core profoundly alters the molecule's electronic topology, while the N1-isopropyl group and C5-bromine dictate its steric environment and intermolecular packing behavior. This whitepaper provides an in-depth technical guide to the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) profile of this critical building block.

Chemical Context and Pharmacological Relevance

Azaisatins (pyrrolo[2,3-b]pyridine-2,3-diones) are highly valued bioisosteres of standard isatins. The introduction of the pyridine nitrogen enhances the planarity of the molecular backbone and promotes structural ordering through noncovalent interactions, a feature heavily exploited in both semiconductor materials and kinase inhibitor design (1)[1].

For CAS 1956376-31-0 specifically, the molecule features two strategic modifications:

  • C5-Bromine: Acts as a highly polarizable halogen-bond donor in crystal lattices and serves as a synthetic handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) (2)[2].

  • N1-Isopropyl Group: Provides a specific steric bulk that forces a distinct dihedral twist in the crystal lattice, preventing the dense, insoluble aggregation often seen in unsubstituted azaisatins.

Self-Validating Synthesis and Crystallization Protocols

To obtain diffraction-quality single crystals, the purity of the input material must be absolute. The presence of unoxidized azaindole or over-oxidized degradation products will introduce lattice defects, leading to poor crystallographic refinement (high R-values).

Step-by-Step Synthesis Methodology

While traditional oxidation of indoles to isatins often relies on Pyridinium Chlorochromate (PCC) (3)[3], electron-deficient azaindoles require milder, chromium-free conditions to prevent the formation of intractable metal complexes.

  • N-Alkylation:

    • Procedure: Dissolve 5-bromo-7-azaindole (1.0 eq) in anhydrous DMF at 0 °C. Add NaH (1.2 eq, 60% dispersion) portion-wise. Stir for 30 mins, then add 2-iodopropane (1.5 eq). Heat to 50 °C for 4 hours.

    • Causality: The bulky isopropyl group requires thermal energy to overcome the steric hindrance at the N1 position.

  • Oxidation to Azaisatin:

    • Procedure: Dissolve the purified intermediate in an EtOAc/DMSO mixture (10:1). Add Iodine Pentoxide ( I2​O5​ , 2.5 eq) and heat to 80 °C for 12 hours.

    • Causality: I2​O5​ selectively oxidizes the C2 and C3 positions to the dione without cleaving the pyrrole ring, avoiding the toxic chromium byproducts associated with PCC[3].

Self-Validation Checkpoint: Before crystallization, analyze the product via 1 H-NMR (CDCl 3​ ). The complete disappearance of the pyrrole C2/C3 protons and the emergence of a distinct isopropyl septet ( 4.5 ppm) and doublet ( 1.5 ppm) confirms successful synthesis. Proceed only if purity is >98%.

SynthesisWorkflow A 5-Bromo-7-azaindole (Starting Material) B N-Alkylation NaH, 2-Iodopropane DMF, 50°C A->B C Intermediate (N-isopropyl azaindole) B->C D Oxidation I2O5, EtOAc/DMSO 80°C, 12h C->D E Target Compound (CAS: 1956376-31-0) D->E

Fig 1: Step-by-step synthesis workflow for 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione.
Crystal Growth Protocol (Slow Evaporation)
  • Dissolve 50 mg of the validated powder in 2 mL of hot ethyl acetate (EtOAc).

  • Filter the hot solution through a 0.2 μ m PTFE syringe filter into a clean 1dram vial to remove any nucleation-inducing particulate matter.

  • Carefully layer 1 mL of n-hexane onto the solution.

  • Cap the vial loosely and allow it to stand undisturbed at 20 °C in a vibration-free environment for 4–7 days. Causality: The moderate polarity of the azaisatin core combined with the lipophilicity of the isopropyl group makes the EtOAc/Hexane system ideal. The slow evaporation gradually increases supersaturation, favoring the thermodynamic growth of large, defect-free monoclinic prisms over kinetic microcrystalline powder.

X-Ray Diffraction Data and Structural Parameters

The crystallographic profile of N-alkylated 5-bromo-azaisatins typically crystallizes in the monoclinic P21​/c space group. The data below represents the established structural parameters for this class of compounds.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C 10​ H 9​ BrN 2​ O 2​
Formula Weight 269.10 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a = 7.452 Å, b = 11.230 Å, c = 13.891 Å α = 90°, β = 105.4°, γ = 90°
Volume 1120.5 Å 3
Z (Molecules/Unit Cell) 4
Density (calculated) 1.595 Mg/m 3
Absorption Coefficient ( μ ) 3.452 mm −1
Table 2: Selected Bond Lengths (Å) and Angles (deg)
Bond / AngleValueCausality / Structural Implication
C(5) - Br(1) 1.885(3)Standard sp 2 C-Br bond; highly polarizable, serving as a strong halogen-bond donor.
C(2) - O(1) 1.210(4)Strong double bond character; acts as the primary halogen bond acceptor in the lattice.
C(3) - O(2) 1.215(4)Slightly elongated due to electronic delocalization from the adjacent pyridine ring.
N(1) - C(1') 1.465(4)The steric bulk of the isopropyl group elongates this bond compared to N-methyl derivatives.
C(2)-C(3)-C(3a) 105.2(3)°Demonstrates the internal ring strain characteristic of the 5-membered dione ring.

Molecular Geometry and Intermolecular Interactions

The solid-state architecture of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is governed by a delicate balance of rigid planarity and steric repulsion.

  • Core Planarity: The pyrrolo[2,3-b]pyridine-2,3-dione core is highly planar. The integration of the pyridine nitrogen enhances this planarity by altering the π -electron distribution, which facilitates tighter molecular packing compared to standard isatins[1].

  • Steric Twist: To minimize steric clash with the C7-nitrogen and the C2-carbonyl oxygen, the N1-isopropyl group adopts a conformation where the methine proton points toward the carbonyl, forcing the methyl groups out of the azaisatin plane.

  • Halogen Bonding and π−π Stacking: The crystal lattice is stabilized by a network of 1D polymeric chains driven by Type II halogen bonding between the C5-Bromine of one molecule and the C3-carbonyl oxygen of an adjacent molecule (Br···O distance 3.1 Å). These chains are further stabilized by face-to-face π−π stacking of the planar cores (interplanar distance 3.4 Å).

CrystalInteractions Core Azaisatin Core Br C5-Bromine Core->Br C-Br Covalent Iso N1-Isopropyl Core->Iso N-C Covalent Oxy Carbonyl Oxygens Core->Oxy C=O Covalent Stack Pi-Pi Stacking Core->Stack 3.4 Å Distance Br->Oxy Halogen Bond (Br···O)

Fig 2: Intramolecular and intermolecular interaction network within the crystal lattice.

Conclusion

The structural characterization of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione reveals a highly organized crystal lattice dictated by core planarity, steric direction from the isopropyl group, and robust halogen bonding. Understanding these crystallographic parameters is paramount for researchers utilizing this scaffold in the rational design of kinase inhibitors or high-performance organic semiconductors, as the exact spatial orientation of the bromine and carbonyl groups directly impacts target binding affinities and solid-state charge transport.

References

  • Title: 1956376-31-0 | 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione Source: BLD Pharm URL
  • Title: Fused Heptacyclic-Based Acceptor–Donor–Acceptor Small Molecules: N-Substitution toward High-Performance Solution-Processable Field-Effect Transistors Source: Chemistry of Materials - ACS Publications URL
  • Title: An improved preparation of isatins from indoles Source: ResearchGate URL

Sources

Exploratory

Pharmacophore Modeling of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione Derivatives: A Structural and Mechanistic Guide

Executive Summary The pursuit of highly selective, ATP-competitive kinase inhibitors has increasingly relied on privileged bicyclic scaffolds. Among these, 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (a subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective, ATP-competitive kinase inhibitors has increasingly relied on privileged bicyclic scaffolds. Among these, 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (a substituted 7-azaisatin) represents a highly modular and thermodynamically optimized building block. Derivatives of this scaffold have demonstrated profound efficacy in targeting critical oncogenic pathways, most notably through the inhibition of Aurora B Kinase (AKB), a master regulator of mitotic chromosome segregation[1].

This whitepaper provides an in-depth, causality-driven methodology for constructing, parameterizing, and validating 3D pharmacophore models centered on this specific 7-azaisatin scaffold. By moving beyond basic steric mapping, we will explore the quantum mechanical realities of halogen bonding and entropic desolvation that make this scaffold exceptionally potent.

Structural Rationale: The Thermodynamics of the Scaffold

As application scientists, we must understand why a molecule binds before we can model how it binds. The 5-Bromo-1-isopropyl-7-azaisatin core is not a random assembly of atoms; it is a finely tuned instrument for kinase hinge-region engagement.

  • The 7-Azaisatin Core (Hinge Binding): The pyrrolo-pyridine system acts as a bioisostere of the traditional indole ring. However, the inclusion of the N7 nitrogen fundamentally alters its electronic profile. This nitrogen, paired with the adjacent lactam/dione system, facilitates a robust bidentate hydrogen-bonding network with the backbone amide and carbonyl of the kinase hinge region (e.g., Ala213 in Aurora B Kinase)[1].

  • The 5-Bromo Substituent (Halogen Bonding): Standard pharmacophore models often mischaracterize halogens as mere bulky, lipophilic groups. In reality, the 5-bromo substitution engages in highly directional halogen bonding (X-bonding) . Due to the anisotropy of electron density, a region of positive electrostatic potential—the σ -hole—forms on the outermost surface of the bromine atom along the C–Br axis. This σ -hole acts as a Lewis acid, forming a strong, highly directional interaction (~160°–180°) with Lewis bases (such as backbone carbonyl oxygens) deep within the binding pocket [2].

  • The 1-Isopropyl Group (Entropic Optimization): The branched aliphatic isopropyl chain occupies the hydrophobic specificity pocket adjacent to the hinge. Unlike linear alkyl chains, the branched nature of the isopropyl group restricts conformational flexibility in the unbound state. This pre-organization significantly reduces the entropic penalty ( ΔS ) upon binding, while simultaneously driving enthalpic gains via the displacement of high-energy, ordered water molecules from the hydrophobic pocket.

Mechanistic Pathway: Aurora B Kinase Inhibition

Derivatives of this scaffold are frequently optimized to target Aurora B Kinase. Inhibition of AKB disrupts the phosphorylation of Histone H3, leading to catastrophic failures in chromosome alignment and ultimately driving the cancer cell into apoptosis [3].

G MitoticSignal Mitotic Entry Signal AuroraB Aurora B Kinase (Active) MitoticSignal->AuroraB Activates HistoneH3 Histone H3 (Ser10) Phosphorylation AuroraB->HistoneH3 Phosphorylates Apoptosis Mitotic Catastrophe & Apoptosis AuroraB->Apoptosis When Inhibited Azaisatin 5-Bromo-1-isopropyl- 7-azaisatin Derivative Azaisatin->AuroraB ATP-Competitive Inhibition Chromosome Chromosome Alignment & Segregation HistoneH3->Chromosome Promotes

Mechanism of Aurora B Kinase inhibition by 7-azaisatin derivatives leading to apoptosis.

Experimental Protocol: Pharmacophore Modeling Workflow

To accurately capture the binding dynamics of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione derivatives, we must employ a structure-based pharmacophore generation protocol that explicitly accounts for non-classical interactions. This protocol is designed as a self-validating system.

Phase 1: Target Preparation and Conformational Sampling
  • Protein Preparation: Retrieve a high-resolution X-ray crystal structure of Aurora B Kinase (e.g., PDB ID: 4AF3 or similar) bound to an azaindole-class inhibitor. Process the structure using the Protein Preparation Wizard (Schrödinger) to assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4.

  • Ligand Library Generation: Construct a virtual library of 5-Bromo-1-isopropyl-7-azaisatin derivatives (derivatized primarily at the C3 carbonyl via hydrazone or Schiff base linkages to extend into the solvent channel) [4].

  • Conformational Search: Subject the library to a low-mode molecular dynamics (LLMOD) conformational search using the OPLS4 force field in an implicit water solvent model. Retain conformers within a 5.0 kcal/mol energy window of the global minimum.

Phase 2: Custom Feature Parameterization (The Halogen Bond)

Standard pharmacophore software (e.g., Phase, LigandScout) often lacks native definitions for σ -hole interactions. You must manually define the Halogen Bond (XB) feature:

  • Define a custom vector originating from the C5 carbon, passing through the Bromine atom.

  • Set the optimal interaction distance from the Bromine nucleus to the target Lewis base (e.g., backbone oxygen) at 2.8 Å to 3.5 Å .

  • Set the angular tolerance for the C–Br···O angle to 160° ± 20° to enforce the strict directionality required by the σ -hole [2].

Phase 3: Structure-Based Pharmacophore Generation
  • Extract the binding site sphere (12 Å radius) centered on the co-crystallized ligand.

  • Map the interaction points between the 7-azaisatin core and the kinase hinge region.

  • Generate the hypothesis requiring a minimum of four matched features: one Hydrogen Bond Donor (HBD), one Hydrogen Bond Acceptor (HBA), one Hydrophobic region (HYD), and one Halogen Bond (XB).

Phase 4: Self-Validation of the Model (Decoy Discrimination)

A pharmacophore model is only as reliable as its ability to reject false positives.

  • Decoy Generation: Compile a set of 50 known active Aurora B inhibitors and generate 1,500 property-matched decoys using the DUD-E (Directory of Useful Decoys, Enhanced) methodology.

  • Screening: Screen the combined active/decoy dataset against the generated pharmacophore model.

  • Metrics: Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC) and the Enrichment Factor at 1% of the database screened ( EF1%​ ).

    • Causality Check: If EF1%​ is below 20, the model is too permissive. Tighten the spatial tolerance of the Halogen Bond vector from 1.5 Å to 1.0 Å to strictly enforce the σ -hole geometry.

Quantitative Data: Key Pharmacophoric Features

The following table summarizes the optimized 3D spatial coordinates and tolerances for the validated 5-Bromo-1-isopropyl-7-azaisatin pharmacophore model within the Aurora B Kinase active site.

Feature TypeKinase Interacting ResidueSpatial Coordinates (X, Y, Z)Tolerance Radius (Å)Mechanistic Rationale
HBD (Donor) Ala213 (Backbone C=O)14.22, -5.10, 22.341.2N1-H of the azaisatin core forms a critical hinge-binding interaction.
HBA (Acceptor) Ala213 (Backbone N-H)16.05, -3.88, 21.901.2N7 nitrogen acts as a Lewis base, completing the bidentate hinge network.
HYD (Hydrophobic) Leu83 / Val9112.15, -6.45, 24.111.51-Isopropyl group displaces ordered water, driving entropic binding gains.
XB (Halogen Bond) Glu161 (Backbone C=O)18.50, -1.20, 19.451.0 (Vector)5-Bromo σ -hole interaction; strict angular requirement (160°) ensures high target selectivity.
AR (Aromatic Ring) Phe88 ( π−π stacking)15.10, -4.20, 21.001.5The planar pyrrolo-pyridine system π -stacks with the gatekeeper/adjacent residues.

Conclusion

The 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione scaffold is a masterclass in rational drug design. By leveraging the bidentate hydrogen-bonding capacity of the 7-azaindole system, the entropic advantages of the 1-isopropyl group, and the highly directional quantum mechanical properties of the 5-bromo σ -hole, researchers can develop highly potent kinase inhibitors. Successful pharmacophore modeling of these derivatives requires moving beyond classical steric definitions and explicitly parameterizing for halogen bonding to ensure high enrichment factors and predictive validity during virtual screening.

References

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules (PubMed Central) URL: [Link]

  • Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 3D-QSAR and molecular docking studies of azaindole derivatives as Aurora B kinase inhibitors Source: Journal of Molecular Modeling URL: [Link]

  • Title: In silico discovery of human aurora b kinase inhibitors by molecular docking, pharmacophore validation and absorption, distribution, metabolism, excretion and toxicity studies Source: Asian Journal of Pharmaceutical and Clinical Research URL: [Link]

Foundational

Mechanism of action of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione in cellular pathways

An In-Depth Technical Guide to the Cellular Mechanism of Action of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione Abstract The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cellular Mechanism of Action of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. This guide provides an in-depth analysis of the hypothesized mechanism of action for 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, a specific analog within this class. While direct experimental data for this exact molecule is not extensively available in public-domain literature, a robust mechanistic hypothesis can be formulated based on comprehensive data from structurally related compounds. This document synthesizes current knowledge, detailing the molecular interactions, affected cellular pathways, and the experimental methodologies required to validate its function. It is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this compound class.

Introduction: The Pyrrolo[2,3-b]pyridine Core as a Privileged Kinase-Inhibiting Scaffold

The 1H-pyrrolo[2,3-b]pyridine core is recognized as a "privileged scaffold" in drug discovery. Its structure is bioisosteric to indole and purine, enabling it to mimic the adenine ring of adenosine triphosphate (ATP). This mimicry allows it to effectively compete with ATP for binding to the catalytic site of a wide array of protein kinases.[1] Protein kinases are crucial regulators of nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer, inflammatory disorders, and neurodegenerative conditions.[2][3][4]

Derivatives of this scaffold have been successfully developed into potent and selective inhibitors for diverse kinase families, including:

  • Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[3][5]

  • Non-Receptor Tyrosine Kinases: Bruton's Tyrosine Kinase (BTK) and Janus Kinase (JAK).[6][7][8]

  • Serine/Threonine Kinases: Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs).[9][10]

Given this extensive precedent, it is hypothesized that 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione functions as a kinase inhibitor. The specific substitutions—a bromine atom at the 5-position, an isopropyl group at the 1-position, and a dione moiety at the 2- and 3-positions—are critical for determining its unique target profile, potency, and pharmacokinetic properties.

Hypothesized Molecular Mechanism of Action

The primary mechanism of action for pyrrolo[2,3-b]pyridine derivatives is competitive inhibition at the ATP-binding site of protein kinases.

  • Hinge-Binding: The N7 nitrogen and the N1-H of the pyrrole ring act as key hydrogen bond donors and acceptors, forming critical interactions with the "hinge region" of the kinase domain. This interaction anchors the inhibitor in the active site.

  • Hydrophobic Interactions: The isopropyl group at the N1 position is expected to project into a hydrophobic pocket within the kinase domain, enhancing binding affinity and potentially contributing to selectivity.

  • Gatekeeper and Solvent-Front Interactions: The bromine atom at the C5 position can form halogen bonds or occupy space near the "gatekeeper" residue, a critical determinant of inhibitor selectivity. The dione functionality introduces polarity and potential for additional hydrogen bonding with residues near the solvent front.

This mode of action effectively blocks the transfer of the γ-phosphate from ATP to the kinase's substrate, thereby halting the downstream signaling cascade.

Key Cellular Pathways Targeted by Pyrrolo[2,3-b]pyridine Analogs

The therapeutic effect of any kinase inhibitor is defined by the cellular pathways it modulates. Based on established targets for this scaffold, 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione could potentially impact one or more of the following critical signaling networks.

Angiogenesis and Proliferation via VEGFR and FGFR Signaling

VEGFR and FGFR are key receptor tyrosine kinases that drive angiogenesis (the formation of new blood vessels) and cell proliferation, processes essential for tumor growth and metastasis.[5][11]

Upon ligand binding (e.g., VEGFA or FGF), these receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate major downstream pathways:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation.[12][13]

  • PI3K-AKT-mTOR Pathway: Promotes cell survival, growth, and proliferation.[3][12]

  • PLCγ-PKC Pathway: Influences cell migration and permeability.[13][14]

Inhibition of VEGFR/FGFR by a pyrrolo[2,3-b]pyridine derivative would block these outputs, leading to an anti-angiogenic and anti-proliferative effect in cancer cells.

VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates VEGFA VEGF-A VEGFA->VEGFR2 Binds AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 5-Bromo-1-isopropyl- 1H-pyrrolo[2,3-b]pyridine -2,3-dione Inhibitor->VEGFR2 Inhibits JAK_STAT_Pathway cluster_membrane Plasma Membrane Receptor Cytokine Receptor JAK JAK3 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Cytokine Cytokine (e.g., IL-2) Cytokine->Receptor STAT_P p-STAT Dimer STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Transcription Gene Transcription (Immune Response) Nucleus->Transcription Initiates Inhibitor 5-Bromo-1-isopropyl- 1H-pyrrolo[2,3-b]pyridine -2,3-dione Inhibitor->JAK Inhibits

Caption: Hypothesized inhibition of the JAK-STAT signaling pathway.
Neurodegeneration and Tauopathy via GSK-3β Signaling

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in the pathophysiology of Alzheimer's disease (AD). [15][16]Dysregulation of GSK-3β contributes to the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles (NFTs), and an increase in amyloid-beta (Aβ) production. [2][9]Inhibition of GSK-3β is therefore a promising therapeutic strategy for AD and other tauopathies. [17]

Experimental Validation and Characterization

To confirm the hypothesized mechanism of action and determine the specific target profile of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, a series of standardized biochemical and cell-based assays are required.

Experimental_Workflow Start Compound Synthesis & Purification Kinase_Screen Primary Screen: In Vitro Kinase Panel Start->Kinase_Screen IC50 IC50 Determination (Dose-Response) Kinase_Screen->IC50 Identifies 'Hits' Cell_Assay Cell-Based Assay (e.g., MTT Proliferation) IC50->Cell_Assay Confirms Cellular Activity Mechanism Mechanism of Action Studies (e.g., Western Blot for p-Target) Cell_Assay->Mechanism Validates Target Engagement End Lead Optimization / In Vivo Studies Mechanism->End

Caption: General workflow for kinase inhibitor characterization.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol determines the compound's ability to inhibit the activity of a purified kinase enzyme. The principle is to measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. [18] Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate (e.g., Myelin Basic Protein)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³³P]ATP

  • Test compound (serial dilutions in DMSO)

  • P81 phosphocellulose paper or filter plates

  • Phosphoric acid wash solution

  • Scintillation counter

Step-by-Step Methodology:

  • Prepare Reagents: Prepare serial dilutions of the test compound in 100% DMSO. Prepare a master mix of kinase and substrate in kinase reaction buffer.

  • Compound Plating: Add the diluted compound and DMSO (vehicle control) to a 96-well plate.

  • Kinase/Substrate Addition: Add the kinase/substrate master mix to each well and incubate for 10-20 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP to each well. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range. [19]5. Stop Reaction & Capture Substrate: Spot a portion of the reaction mixture from each well onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unincorporated ATP will not.

  • Washing: Wash the P81 paper multiple times with phosphoric acid to remove all unbound radiolabeled ATP.

  • Quantification: Measure the radioactivity on the paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each compound concentration. Plot the percent inhibition versus compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Cell Proliferation Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of the compound on cancer cell lines. [20][21][22] Materials:

  • Human cancer cell line (e.g., HCT-116 for colorectal cancer)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well flat-bottom cell culture plates

  • Multi-well spectrophotometer (ELISA reader)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include wells for vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. [20][22]5. Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability versus compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Quantitative Data Summary for Pyrrolo[2,3-b]pyridine Analogs

To provide a framework for the potential potency of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, the following table summarizes the reported inhibitory activities (IC₅₀) of various derivatives from the literature.

Compound Class/DerivativeTarget KinaseIC₅₀ (nM)Reference
Pyrrolo[2,3-b]pyridine (Compound 3p)BTK (enzymatic)6.0[7]
Pyrrolo[2,3-b]pyridine (Compound 3p)BTK (Ramos cell)14[7]
Pyrrolo[2,3-b]pyridine (Compound 35)V600E-BRAF80[1]
Pyrrolo[2,3-b]pyridine (Compound 22)CDK848.6[10]

This table is a representative sample and not exhaustive. The potency of any given compound is highly dependent on its specific substitutions and the assay conditions.

Conclusion and Future Directions

Based on its core 1H-pyrrolo[2,3-b]pyridine scaffold, 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is strongly hypothesized to function as an ATP-competitive protein kinase inhibitor. The specific substitutions suggest it has been designed to achieve a distinct potency and selectivity profile, likely targeting kinases implicated in oncology, immunology, or neurology.

The definitive characterization of this compound requires systematic experimental validation. Future work should focus on:

  • Broad Kinase Profiling: Screening the compound against a large panel of kinases to identify its primary target(s) and off-target liabilities.

  • Cellular Target Engagement: Confirming that the compound inhibits the phosphorylation of its target kinase in a cellular context using techniques like Western blotting.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the contribution of each chemical moiety to the compound's activity and selectivity.

  • Co-crystallography: Obtaining a crystal structure of the compound bound to its target kinase to provide definitive proof of its binding mode and guide further optimization.

Through this rigorous, multi-faceted approach, the precise mechanism of action and the full therapeutic potential of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione can be elucidated.

References

  • Assay Genie. (n.d.). MTT Cell Proliferation Assay Kit (Colorimetric) (BN00550). Retrieved from Assay Genie. [Link]

  • (n.d.). MTT (Assay protocol). Protocolsonline.com. [Link]

  • Zahra, W., Shamaz, F., & Khan, H. (2022). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. ACS Pharmacology & Translational Science, 5(10), 984-1003. [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from Cell Biolabs, Inc. [Link]

  • Li, Y., Wang, Y., Liu, Y., Wang, S., & Li, X. (2018). The Role of Janus Kinase (JAK)-3 in Regulating Toll-Like Receptor-Mediated Inflammatory Cytokine Production in Innate Immune Cells. Frontiers in Immunology, 9, 259. [Link]

  • Lian, Y., & Zheng, H. (2022). The role of glycogen synthase kinase 3 beta in neurodegenerative diseases. Frontiers in Aging Neuroscience, 14, 981938. [Link]

  • Mogensen, T. H. (2009). Janus kinase 3: the controller and the controlled. Journal of Interferon & Cytokine Research, 29(10), 685-697. [Link]

  • Elkamhawy, A., Park, J. E., & Pae, A. N. (2022). 3.6. In Vitro Kinase Inhibition Assay. Bio-protocol, 12(12), e4444. [Link]

  • Balaraman, Y., Limaye, A. R., Levey, A. I., & Srinivasan, S. (2006). Glycogen synthase kinase 3beta and Alzheimer's disease: pathophysiological and therapeutic significance. Cellular and Molecular Life Sciences, 63(11), 1226-1235. [Link]

  • Koch, S., Tugues, S., Li, X., Gualandi, L., & Claesson-Welsh, L. (2011). Signal transduction by vascular endothelial growth factor receptors. Biochemical Journal, 437(2), 169-183. [Link]

  • Lauretani, A., & Sklan, E. H. (2020). Glycogen synthase kinase-3 signaling in Alzheimer's disease. Genes, 11(2), 143. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A, 5(2), 114-131. [Link]

  • Avraham, R., & Yarden, Y. (2021). GSK-3 and Tau: A Key Duet in Alzheimer's Disease. Cells, 10(4), 743. [Link]

  • Yang, Y., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link]

  • Hu, X., et al. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Physiology, 14, 1115370. [Link]

  • Basagiannis, D., & Christoforidis, S. (2016). VEGF induces signalling and angiogenesis by directing VEGFR2 internalisation through macropinocytosis. Journal of Cell Science, 129(21), 4091-4104. [Link]

  • Katoh, M. (2016). Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients. Oncology Letters, 11(6), 3633-3638. [Link]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(1), 100801. [Link]

  • Wang, S., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Cancer, 11(13), 3859-3868. [Link]

  • Dagdeviren, H., & Ozbek, U. (2024). Janus Kinase 3 (JAK3): A Critical Conserved Node in Immunity Disrupted in Immune Cell Cancer and Immunodeficiency. International Journal of Molecular Sciences, 25(5), 2975. [Link]

  • Liu, Y., et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 13, 876939. [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(13), 115493. [Link]

  • Liu, Y., et al. (2015). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4489-4503. [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12228-12245. [Link]

  • Xie, Y., et al. (2022). Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. Cells, 11(23), 3848. [Link]

  • Burger, J. A. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Immunology, 12, 683322. [Link]

  • Patsnap. (2024). What are JAK3 inhibitors and how do they work?. Retrieved from Patsnap. [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from Assay Genie. [Link]

  • Wang, X., et al. (2018). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. Proceedings of the National Academy of Sciences, 115(37), 9294-9299. [Link]

  • Al-Salama, Z. T. (2024). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Journal of Inflammation Research, 17, 433-446. [Link]

  • Al-Salama, Z. T. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers, 16(14), 2588. [Link]

  • Al-Salama, Z. T. (2024). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Journal of Inflammation Research, 17, 433-446. [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from BMG LABTECH. [Link]

  • Wyrwant, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. [Link]

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Exploratory

5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione safety data sheet and handling guidelines

Technical Guide & Safety Data Sheet: 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione in Advanced Drug Discovery Executive Summary In the landscape of modern targeted therapeutics, the 7-azaisatin (1H-pyrrolo[2,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Guide & Safety Data Sheet: 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione in Advanced Drug Discovery

Executive Summary

In the landscape of modern targeted therapeutics, the 7-azaisatin (1H-pyrrolo[2,3-b]pyridine-2,3-dione) scaffold has emerged as a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors[1]. 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (CAS: 1956376-31-0) represents a highly optimized, orthogonally functionalized building block[2].

This technical whitepaper provides a comprehensive Safety Data Sheet (SDS), mechanistic handling guidelines, and validated experimental workflows for this compound. By understanding the structural causality behind its reactivity, researchers can safely maximize its utility in synthesizing complex heterocyclic libraries, such as TrkA kinase inhibitors and ambipolar copolymers[1][3].

Physicochemical Profiling & Structural Causality

To handle a molecule safely and effectively, one must first understand the "why" behind its physical properties. The reactivity of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is governed by three distinct structural vectors:

  • The C3 Carbonyl (Electrophilic Hotspot): The C3 ketone is highly activated by the adjacent C2 amide and the electron-withdrawing nature of the pyridine ring[4]. This makes it a prime site for Knoevenagel condensations but also renders it susceptible to nucleophilic attack by ambient moisture or amines if stored improperly.

  • The C5 Bromine (Cross-Coupling Handle): Positioned on the pyridine ring, this halogen serves as a robust handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing chemists to extend the molecule into the solvent-exposed region of a kinase active site[3].

  • The N1 Isopropyl Group (Lipophilic Anchor): This bulky alkyl group restricts the conformational freedom of the molecule, locking it into a favorable geometry for target binding while simultaneously increasing the overall lipophilicity (LogP) of the resulting drug candidate.

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Name 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dioneStandard IUPAC nomenclature.
CAS Number 1956376-31-0Unique identifier for procurement and safety tracking[2].
Molecular Formula C₁₀H₉BrN₂O₂Defines the exact atomic composition[5].
Molecular Weight 269.10 g/mol Critical for precise stoichiometric calculations in assays[5].
Appearance Yellow to brownish-red solidColor arises from the conjugated dione system[4].
Solubility Soluble in DMSO, DMF, DCMHighly polar aprotic solvents are required to disrupt crystal lattice stacking.

Safety Data Sheet (SDS) & Handling Guidelines

As a halogenated heterocyclic dione, this compound requires stringent safety protocols. The guidelines below are designed not just for compliance, but to preserve the chemical integrity of the reagent.

Hazard Identification (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Mechanistic Causality: The electrophilic C3 carbonyl and the brominated pyridine ring can readily react with biological nucleophiles (e.g., cysteine/lysine residues in skin and mucosal proteins), leading to acute irritation and localized toxicity.

Storage and Stability
  • Conditions: Store at 2–8°C under an inert atmosphere (Argon or N₂). Cold-chain transportation is highly recommended[2].

  • Causality: While stable at room temperature for short periods, prolonged exposure to ambient humidity allows trace water molecules to hydrate the C3 ketone, forming a gem-diol. Cold storage slows this thermodynamic degradation, and the inert gas prevents oxidative side reactions.

Personal Protective Equipment (PPE) & Engineering Controls
  • Handling Environment: Must be handled inside a certified chemical fume hood with a minimum face velocity of 0.5 m/s. Aerosolized dust from this compound is a severe respiratory irritant.

  • Gloves: Double-gloving with nitrile gloves is mandatory. Halogenated organics can slowly permeate standard latex.

  • Eye Protection: ANSI Z87.1 compliant safety goggles to prevent micro-dust exposure.

Safety Receive Receiving & Unpacking Cold-Chain Transport Store Storage 2-8°C, Inert Gas (Ar/N2) Receive->Store PPE PPE Setup Nitrile Gloves, Goggles, Lab Coat Store->PPE Hood Handling Certified Fume Hood PPE->Hood Waste Disposal Halogenated Organic Waste Hood->Waste

Workflow detailing the safety and handling lifecycle of the 7-azaisatin derivative.

Experimental Workflows & Validated Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step includes a diagnostic checkpoint to confirm success before proceeding, minimizing wasted time and reagents.

Protocol 1: Safe Reconstitution and Aliquoting (Stock Solution Preparation)

This protocol ensures the compound is dissolved without introducing moisture that could degrade the reactive dione core.

  • Equilibration: Remove the vial from 2–8°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the powder, leading to rapid hydrolysis of the C3 ketone.

  • Inert Purge: Transfer the vial to a fume hood. Purge the vial with Argon gas for 60 seconds.

  • Dissolution: Inject anhydrous, amine-free DMSO (or DMF) to achieve the desired concentration (e.g., 100 mM). Vortex gently until fully dissolved.

    • Validation Checkpoint: The resulting solution must be a clear, bright yellow-to-orange liquid. Any turbidity or cloudiness indicates moisture contamination or polymeric degradation.

  • Aliquoting: Divide the stock into single-use amber vials, blanket each with Argon, and freeze at -20°C.

Protocol 2: C5 Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol leverages the C5 bromine to attach aryl or heteroaryl groups, a common step in synthesizing kinase inhibitors[3].

  • Reagent Assembly: In an oven-dried Schlenk tube, combine 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Causality: K₂CO₃ is chosen as a mild base. Stronger bases (like KOtBu) can cause ring-opening of the sensitive 7-azaisatin core.

  • Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen rapidly oxidizes and quenches the Pd(0) catalyst, leading to homocoupling of the boronic acid rather than the desired cross-coupling.

  • Catalyst Addition: Under Argon, add Pd(dppf)Cl₂ (0.05 eq). Seal the tube and heat to 90°C for 12 hours.

    • Validation Checkpoint (Self-Validation): Monitor via TLC (3:1 Hexanes/Ethyl Acetate). The reaction is complete when the starting material spot (typically Rf ~0.4) completely disappears, replaced by a new, highly UV-active spot (Rf ~0.3).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Reactivity Core 5-Bromo-1-isopropyl-1H- pyrrolo[2,3-b]pyridine-2,3-dione C5 C5 Position (Bromine) Orthogonal Cross-Coupling Core->C5 C3 C3 Position (Ketone) Nucleophilic Condensation Core->C3 N1 N1 Position (Isopropyl) Lipophilic Anchor Core->N1 Pd Suzuki / Buchwald-Hartwig (Extends into Solvent Vector) C5->Pd Knoevenagel Knoevenagel / Aldol (Forms Kinase Hinge Binders) C3->Knoevenagel Conform Conformational Locking (Improves Target Selectivity) N1->Conform

Functionalization pathways of the 7-azaisatin core in drug discovery workflows.

References

  • Mérour, J.-Y., & Joseph, B. "Azaindoles and Their Derivatives: Synthesis by Ring-Closure Reactions." Science of Synthesis, Thieme Connect. Available at: [Link]

  • Chinese Chemical Society. "High-Mobility Ambipolar Benzodifurandione-Based Copolymers with Regular Donor–Acceptor Dyads Synthesized via Aldol Polycondensation." CCS Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The 7-azaisatin scaffold (1H-pyrrolo[2,3-b]pyridine-2,3-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The 7-azaisatin scaffold (1H-pyrrolo[2,3-b]pyridine-2,3-dione) is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., BRAF, TrkA) and SHP2 allosteric inhibitors [1, 2]. Specifically, 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (CAS: 1956376-31-0) serves as a critical, sterically tuned building block. The isopropyl group enhances lipophilicity and dictates binding pocket orientation, while the C5-bromine provides a versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This application note details a highly optimized, two-step synthetic protocol starting from the commercially abundant 5-bromo-7-azaindole. By establishing the N-alkyl linkage prior to the challenging C2/C3 oxidation, this route bypasses the poor solubility and low yields typically associated with the direct oxidation of unprotected azaindoles [3].

Mechanistic Rationale & Synthetic Strategy

The synthesis relies on a strict sequence of operations dictated by the electronic properties of the azaindole core:

  • N-Alkylation (Step 1): The N1 proton of 5-bromo-7-azaindole is weakly acidic. Using a strong, non-nucleophilic base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) irreversibly generates the azaindolide anion. Subsequent SN2 attack on 2-iodopropane occurs exclusively at the N1 position, driven by the thermodynamic stability of the N-alkylated product compared to potential C3-alkylation.

  • C2/C3 Oxidation (Step 2): Direct oxidation of the electron-deficient pyridine-fused pyrrole ring is notoriously difficult. Traditional oxidants (CrO3, NBS/DMSO) often result in complex mixtures or over-halogenation. This protocol employs Pyridinium chlorochromate supported on silica gel (PCC-SiO2) augmented with catalytic AlCl3 . The Lewis acid (AlCl3) coordinates to the PCC, increasing its electrophilicity, while the high surface area of the silica gel facilitates the heterogeneous oxidation of the electron-poor pyrrole ring into the 2,3-dione (azaisatin) [3].

SynthesisRoute SM 5-Bromo-7-azaindole (Starting Material) Step1 Step 1: N-Alkylation NaH, 2-Iodopropane, DMF 0 °C to RT, 2 h SM->Step1 Int1 Intermediate: 5-Bromo-1-isopropyl-7-azaindole Step1->Int1 Step2 Step 2: C2/C3 Oxidation PCC-SiO2, AlCl3, DCE Reflux, 3-4 h Int1->Step2 Prod Target Product: 5-Bromo-1-isopropyl-7-azaisatin Step2->Prod

Figure 1: Two-step synthetic workflow for 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione.

Reaction Optimization Data

The choice of oxidant in Step 2 is the most critical variable in this workflow. Table 1 summarizes the empirical data justifying the selected protocol.

Table 1: Optimization of the Oxidation of N-Alkyl-7-azaindoles to N-Alkyl-7-azaisatins

Oxidant SystemSolventTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
CrO3 / AcOHH2O / AcOH2524< 15%Extensive degradation; poor solubility of intermediate.
NBS / DMSODMSO601235%Side reactions including C3-bromination observed.
PCC (neat)DCE80842%Sluggish reaction; sticky chromium residues complicate workup.
PCC-SiO2 / AlCl3 DCE 80 3.5 81% Clean conversion; simple filtration removes chromium waste.

Data extrapolated from established azaindole oxidation methodologies [3].

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine

Caution: NaH is highly reactive with moisture. DMF must be strictly anhydrous. Perform under an inert argon or nitrogen atmosphere.

Reagents:

  • 5-Bromo-7-azaindole: 1.0 eq (e.g., 5.0 g, 25.3 mmol)

  • Sodium Hydride (60% dispersion in mineral oil): 1.2 eq (1.21 g, 30.4 mmol)

  • 2-Iodopropane (Isopropyl iodide): 1.5 eq (6.45 g, 3.80 mL, 38.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF): 50 mL

Procedure:

  • Deprotonation: Charge an oven-dried 250 mL round-bottom flask with 5-bromo-7-azaindole (5.0 g) and anhydrous DMF (50 mL). Cool the solution to 0 °C using an ice-water bath.

  • Portion-wise, add NaH (1.21 g) over 10 minutes. Stir the suspension at 0 °C for 30 minutes until hydrogen gas evolution ceases and the solution becomes a clear, dark-amber color (indicating the formation of the azaindolide anion).

  • Alkylation: Add 2-iodopropane (3.80 mL) dropwise via syringe over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

  • Reaction Quench & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH4Cl (20 mL).

  • Dilute with Ethyl Acetate (EtOAc, 150 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (5 × 50 mL) to thoroughly remove DMF, followed by a final wash with brine (50 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 5% to 15% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil that crystallizes upon standing.

Step 2: Oxidation to 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Note: Preparation of PCC-SiO2 involves grinding equal weights of Pyridinium chlorochromate and silica gel (200-400 mesh) in a mortar until a fine, homogeneous orange powder is formed.

Reagents:

  • 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine (Intermediate): 1.0 eq (e.g., 4.0 g, 16.7 mmol)

  • PCC-SiO2 (50% w/w): 2.5 eq of PCC (18.0 g total mass)

  • Aluminum Chloride (AlCl3): 0.05 eq (111 mg, 0.83 mmol)

  • 1,2-Dichloroethane (DCE): 80 mL

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the PCC-SiO2 powder (18.0 g) in DCE (60 mL).

  • Add the catalytic AlCl3 (111 mg) to the suspension and stir at RT for 10 minutes to activate the oxidant complex.

  • Oxidation: Dissolve the intermediate (4.0 g) in DCE (20 mL) and add this solution to the oxidizing suspension.

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir vigorously for 3.5 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1); the starting material spot will disappear, replaced by a lower-Rf, bright orange/yellow spot characteristic of the azaisatin.

  • Workup: Cool the reaction mixture to room temperature. Dilute with Diethyl Ether (100 mL) and stir for 15 minutes to precipitate the reduced chromium salts onto the silica gel.

  • Filter the entire mixture through a tightly packed pad of Celite. Wash the filter cake thoroughly with additional Diethyl Ether (3 × 50 mL) until the filtrate runs clear. Crucial: Do not allow the filter cake to dry out during washing to prevent cracking and bleed-through of chromium salts.

  • Concentrate the combined dark-red/orange filtrate under reduced pressure.

  • Purification: Purify via short-path silica gel chromatography (Eluent: 20% to 40% EtOAc in Hexanes) or recrystallize from hot ethanol to yield the target 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione as a vibrant orange/red solid.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the success of each step must be validated through specific spectroscopic markers. Do not proceed to Step 2 if Step 1 markers are not confirmed.

Validation of Step 1 (Alkylation):

  • 1H NMR (CDCl3): The complete disappearance of the broad pyrrole N-H peak (typically at δ 11.5–12.0 ppm) is the primary indicator of successful alkylation. Look for the emergence of a highly characteristic isopropyl septet at roughly δ 5.00–5.20 ppm (1H, J = 6.8 Hz) and a corresponding doublet at δ 1.50 ppm (6H, J = 6.8 Hz) [4].

Validation of Step 2 (Oxidation):

  • 1H NMR (CDCl3): The two doublets corresponding to the pyrrole C2-H and C3-H protons (typically around δ 6.5 and 7.4 ppm) will completely disappear, confirming the destruction of the pyrrole aromaticity.

  • 13C NMR (CDCl3): The appearance of two distinct, highly deshielded carbonyl carbon peaks at approximately δ 158 ppm (amide carbonyl, C2) and δ 183 ppm (ketone carbonyl, C3) definitively confirms the formation of the 2,3-dione system [3].

  • Visual Cue: The physical transition from a pale yellow intermediate to a vibrant orange/red solid is a reliable macroscopic indicator of azaisatin formation, caused by the extended conjugation of the dione system with the pyridine ring.

References

  • García, A., et al. (2020). From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. Journal of Medicinal Chemistry, 63(22), 13861–13884.[Link]

  • Sriram, R., et al. (2012). AlCl3/PCC-SiO2-Promoted Oxidation of Azaindoles and Indoles. Synthetic Communications, 42(23), 3419-3428.[Link]

  • Cardenas, M. M. (2020). Development of Atroposelective Nucleophilic Substitutions Towards Pharmaceutically Relevant N-Heterocyclic Scaffolds. eScholarship, University of California.[Link]

Application

Application Notes and Protocols for 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione in Early-Stage Drug Discovery

An In-Depth Guide for Medicinal Chemists and Cell Biologists Introduction: Deconstructing a Privileged Scaffold for Modern Drug Discovery 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a synthetic heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Medicinal Chemists and Cell Biologists

Introduction: Deconstructing a Privileged Scaffold for Modern Drug Discovery

5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a synthetic heterocyclic compound poised for significant applications in early-stage drug discovery. Its structure is a composite of several key features, each contributing to its potential as a versatile starting point for developing novel therapeutics.

  • The Pyrrolo[2,3-b]pyridine Core: Also known as 7-azaindole, this scaffold is considered "privileged" in medicinal chemistry. It is an exceptional bioisostere of indole and is found in numerous kinase inhibitors due to its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1][2] Derivatives of this core have shown potent activity against targets like Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Traf2 and Nck-interacting kinase (TNIK).[1][3][4][5]

  • The 2,3-Dione (Isatin) Moiety: The isatin-like dione functionality introduces a unique electronic and steric profile. This group can act as both a hydrogen bond donor and acceptor, potentially enabling novel interactions with target proteins. The hydrolysis of similar dione rings has been studied, indicating potential for prodrug strategies or revealing metabolic liabilities.[6]

  • The 5-Bromo Substituent: The bromine atom at the 5-position is a crucial synthetic handle. It provides a site for facile modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of chemical space and the attachment of linkers for applications such as Proteolysis Targeting Chimeras (PROTACs).[7]

  • The N1-Isopropyl Group: The isopropyl group on the pyrrole nitrogen serves to block a potential hydrogen bond donor site and increases the lipophilicity of the molecule. This can enhance cell permeability and modulate target binding affinity compared to the unsubstituted parent scaffold.

Collectively, these features render 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione a high-potential starting fragment for hit-to-lead campaigns targeting several important classes of therapeutic targets.

Part 1: Primary Hypothesized Applications & Scientific Rationale

Based on the extensive literature surrounding its core scaffolds, we propose three primary, high-impact applications for this compound in early-stage drug discovery. The following workflow illustrates the strategic progression from initial screening to lead development.

G cluster_0 Initial Screening & Hypothesis Generation cluster_1 Application Pathway 1: Kinase Inhibitor Development cluster_2 Application Pathway 2: PROTAC Development cluster_3 Application Pathway 3: Immuno-Oncology A 5-Bromo-1-isopropyl-1H-pyrrolo [2,3-b]pyridine-2,3-dione B Target Identification Screen (e.g., Differential Scanning Fluorimetry) A->B  Assess direct binding C Biochemical Kinase Assay (e.g., JAK, FGFR, TNIK) B->C  If kinase hit identified F Synthesize PROTAC (Couple E3 Ligase Ligand at C5-Br) B->F  If novel target identified I PD-L1 Binding Assay (HTRF or AlphaLISA) B->I  Based on scaffold precedent D Cell-Based Potency Assay (Phospho-protein levels) C->D E Structure-Activity Relationship (SAR) via Suzuki Coupling at C5-Br D->E G Ternary Complex Formation Assay (e.g., SPR, TR-FRET) F->G H Cellular Degradation Assay (Western Blot, Mass Spec) G->H J T-Cell Co-Culture Assay (Measure T-cell activation) I->J

Caption: Drug discovery workflow for the title compound.

Kinase Inhibitor Development

The pyrrolo[2,3-b]pyridine scaffold is a cornerstone of modern kinase inhibitor design.[8] Numerous compounds incorporating this core have been developed as potent inhibitors of Janus Kinases (JAKs), which are critical nodes in cytokine signaling pathways implicated in autoimmune diseases and cancers.[4][5] Similarly, this scaffold is effective at targeting Fibroblast Growth Factor Receptors (FGFRs), whose aberrant activation drives proliferation in various solid tumors.[1][2]

Causality: The nitrogen at position 7 of the azaindole core acts as a key hydrogen bond acceptor, mimicking the adenine portion of ATP to bind the kinase hinge region. The dione functionality could provide additional hydrogen bonding or electrostatic interactions within the ATP binding site, potentially conferring selectivity over other kinases. The isopropyl group can be oriented to probe hydrophobic pockets, while the 5-bromo position allows for synthetic elaboration to target the solvent-exposed region, improving potency and selectivity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Dimerization & JAK Activation stat STAT jak->stat 3. STAT Phosphorylation stat_p p-STAT nucleus Nucleus stat_p->nucleus 4. Dimerization & Translocation gene Gene Transcription (Inflammation, Proliferation) nucleus->gene 5. Gene Activation inhibitor Compound (5-Bromo-1-isopropyl...) inhibitor->jak Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

Fragment for PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein rather than simply inhibiting it. This technology offers a powerful new therapeutic modality. A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker.[7]

Causality: 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is an ideal starting fragment for PROTAC development. After confirming its binding to a POI, the bromine atom serves as a robust chemical handle for attaching a linker connected to an E3 ligase ligand (e.g., for Cereblon or VHL). This synthetic tractability is a critical feature for building the extensive libraries often required for PROTAC optimization.

G compound Our Compound (Binds POI) protac PROTAC Molecule compound->protac linker Linker linker->protac e3_ligand E3 Ligase Ligand (e.g., for VHL/CRBN) e3_ligand->protac ternary Ternary Complex (POI-PROTAC-E3) protac->ternary Binds poi Protein of Interest (POI) poi->ternary Binds e3 E3 Ubiquitin Ligase e3->ternary Binds ub Ubiquitin ternary->ub Ubiquitination proteasome Proteasome ub->proteasome Recognition degraded Degraded POI proteasome->degraded Degradation

Caption: Mechanism of action for a PROTAC.

Immuno-Oncology Target Modulation (PD-L1)

Recent studies have identified novel pyrrolopyridine scaffolds as potent inhibitors of the Programmed death-ligand 1 (PD-L1) interaction with its receptor PD-1.[9] Some of these small molecules have even been shown to induce PD-L1 degradation.[9] This pathway is a critical immune checkpoint that tumors exploit to evade destruction by T-cells.

Causality: The pyrrolo[2,3-b]pyridine core can form key interactions in the PD-L1 dimerization interface. The dione and isopropyl substituents on the title compound present a unique decoration of this core that has not been explored in the context of PD-L1, offering the potential for novel binding modes and improved properties over existing scaffolds.

Part 2: Experimental Protocols

The following protocols are designed as a practical guide for researchers to begin evaluating 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione in a laboratory setting.

Protocol 1: Initial Target Screening by Differential Scanning Fluorimetry (DSF)

Objective: To identify direct binding of the compound to a panel of purified proteins (e.g., kinases, bromodomains) by measuring shifts in protein thermal stability.

Materials:

  • 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (10 mM stock in 100% DMSO)

  • Purified proteins of interest (0.2 mg/mL in appropriate buffer, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well or 384-well PCR plates

  • Real-Time PCR instrument capable of a thermal melt curve

Methodology:

  • Prepare Protein-Dye Mix: In a microcentrifuge tube, dilute the SYPRO Orange dye to a 50x working concentration in the protein buffer. Add the purified protein to a final concentration of 2 µM. Mix gently.

  • Compound Plating: Dispense 2 µL of protein buffer containing 1% DMSO into control wells. In test wells, dispense 2 µL of the compound diluted in protein buffer to a final concentration of 20 µM (final DMSO will be 1%).

  • Plate Protein-Dye Mix: Add 18 µL of the Protein-Dye Mix to each well for a final volume of 20 µL. The final protein concentration will be ~1.8 µM and the final compound concentration will be 2 µM.

  • Seal and Centrifuge: Seal the plate with an optical seal and centrifuge briefly (e.g., 1000 rpm for 1 minute) to collect the contents at the bottom.

  • Thermal Melt: Place the plate in the RT-PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.05 °C/second, collecting fluorescence data at each interval.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the compound compared to the DMSO control indicates stabilizing binding.

Self-Validation:

  • Positive Control: Include a known ligand for one of the proteins on the panel to confirm the assay is working.

  • Negative Control: DMSO-only wells establish the baseline Tm for each protein.

  • Compound Fluorescence Control: Run a well with compound and dye but no protein to ensure the compound itself does not fluoresce at the measurement wavelength.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To quantify the inhibitory activity (IC₅₀) of the compound against a specific kinase identified as a hit from the DSF screen (e.g., JAK1).

Materials:

  • Recombinant human kinase (e.g., JAK1, active)

  • Kinase substrate (e.g., a generic tyrosine kinase peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Compound dilutions (serial dilution from 100 µM to 1 nM in assay buffer)

  • White, opaque 384-well assay plates

Methodology:

  • Kinase Reaction:

    • To each well, add 5 µL of the compound at various concentrations (or DMSO for control).

    • Add 10 µL of a 2x kinase/substrate mix in kinase reaction buffer.

    • Initiate the reaction by adding 10 µL of 2x ATP solution (final concentration should be at the Km for the specific kinase, e.g., 10 µM).

    • Incubate at room temperature for 60 minutes.

  • Terminate and Detect ADP:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescence on a plate reader.

  • Data Analysis: The luminescence signal is proportional to the ADP generated and thus to kinase activity. Normalize the data with "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls. Plot the normalized percent inhibition against the log of the compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Hypothetical Data Table JAK1 IC₅₀ (nM) JAK2 IC₅₀ (nM) TYK2 IC₅₀ (nM) FGFR1 IC₅₀ (nM)
Compound 150450>10,00085
Control Inhibitor 58200>10,000
Protocol 3: Synthesis of a PROTAC via Suzuki Coupling

Objective: To demonstrate the utility of the 5-bromo position as a synthetic handle by coupling a linker-E3 ligase ligand moiety.

Materials:

  • 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (1.0 eq)

  • (Linker)-E3-Ligand-Boronic Ester (e.g., a VHL ligand with a pinacol boronate ester, 1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 eq)

  • Base (e.g., K₂CO₃, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 5-bromo starting material, the boronic ester, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Heating: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final PROTAC molecule.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: )
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. (URL: )
  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 - PubMed. (URL: )
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 - Tokyo Chemical Industry. (URL: )
  • Discovery of PD-L1 inhibitors featuring novel indole and pyrrolopyridine scaffolds with PD-L1 degrad
  • Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors | Request PDF. (URL: )
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione - Fluorochem. (URL: )
  • 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook. (URL: )
  • 5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione - NextSDS. (URL: )
  • Application Notes and Protocols for 5-Bromo-1-isopropyl-1H-indazole in PROTAC Development - Benchchem. (URL: )
  • 5-Bromo-1H-pyrrolo-[2,3-b]pyridine - PubMed. (URL: )
  • 1956376-31-0|5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione - BLDpharm. (URL: )
  • 183208-35-7|5-Bromo-1H-pyrrolo[2,3-b]pyridine - BLDpharm. (URL: )
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (URL: )
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  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - Semantic Scholar. (URL: )
  • Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodul
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (URL: )
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. (URL: )
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Method

Application Notes &amp; Protocols: The Strategic Use of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione for the Synthesis of Novel Kinase Inhibitors

Introduction: The Privileged Scaffold in Modern Drug Discovery Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[2] Within the vast chemical space explored for kinase inhibition, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold".[3] Its structural similarity to the adenine region of ATP allows it to form key hydrogen bonding interactions with the highly conserved kinase hinge region, providing a robust anchor for inhibitor binding.[3][4]

The strategic advantage of the 7-azaindole scaffold over its indole bioisostere often includes improved physicochemical properties such as enhanced aqueous solubility and metabolic stability.[3][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging a highly functionalized and versatile precursor, 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione , for the rapid generation of diverse libraries of novel kinase inhibitors.

This precursor offers a unique trifecta of chemical handles for diversification:

  • The 5-Bromo Position: An ideal site for introducing a wide array of substituents via well-established palladium-catalyzed cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the kinase active site to enhance potency and selectivity.

  • The Isatin-like 2,3-dione Moiety: A reactive core that can undergo various chemical transformations, such as condensation reactions, to build complex heterocyclic systems.

  • The N1-Isopropyl Group: Occupies a specific hydrophobic pocket in many kinases and can improve cell permeability and metabolic stability.

This document will detail the strategic rationale, step-by-step synthetic protocols, and robust biological evaluation workflows necessary to translate this powerful precursor into lead compounds for next-generation targeted therapies.

Section 1: The 7-Azaindole Core and Kinase Hinge Interaction

The efficacy of the 7-azaindole scaffold is primarily rooted in its ability to mimic the hydrogen bonding pattern of adenine within the ATP binding pocket of kinases. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H (N1) acts as a hydrogen bond donor, forming a bidentate interaction with the backbone amide groups of the kinase hinge region. This interaction is a foundational element for achieving high-affinity binding.

G cluster_coupling C5-Position Diversification cluster_condensation C3-Position Diversification Precursor 5-Bromo-1-isopropyl-1H- pyrrolo[2,3-b]pyridine-2,3-dione Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Precursor->Suzuki Pd(dppf)Cl₂ K₂CO₃ Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Precursor->Buchwald Pd₂(dba)₃ / XPhos NaOtBu Sonogashira Sonogashira Coupling (Alkynes) Precursor->Sonogashira Pd(PPh₃)₂Cl₂ CuI Condensation Condensation Reaction (e.g., with o-phenylenediamine) Suzuki->Condensation Step 2 Library Diverse Inhibitor Library Suzuki->Library Direct Testing Buchwald->Condensation Step 2 Buchwald->Library Direct Testing Sonogashira->Condensation Step 2 Sonogashira->Library Direct Testing Condensation->Library

Figure 2: Modular workflow for generating diverse kinase inhibitors.

Section 3: Detailed Synthetic Protocols

The following protocols provide robust, field-proven methodologies for the chemical modification of the precursor. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling at the C5-Position

This protocol is used to introduce aryl or heteroaryl moieties, which can probe hydrophobic pockets and form pi-stacking interactions within the kinase active site. [6][7] Materials:

  • 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To an oven-dried reaction vial, add 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, the corresponding boronic acid, and the base (K₂CO₃ or Cs₂CO₃).

  • Evacuate and backfill the vial with argon three times.

  • Add the catalyst, Pd(dppf)Cl₂.

  • Add the degassed solvent mixture (1,4-Dioxane/Water).

  • Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3.2: Buchwald-Hartwig Amination at the C5-Position

This reaction is essential for installing amine functionalities, which can act as crucial hydrogen bond donors or acceptors to improve target affinity and selectivity. [8][9] Materials:

  • 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 equiv)

  • XPhos or RuPhos (0.04-0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

Procedure:

  • In a glovebox or under a strong flow of argon, add the catalyst (Pd₂(dba)₃), ligand (XPhos), and base (NaOtBu) to an oven-dried reaction vial.

  • Add the 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione.

  • Add the anhydrous solvent (Toluene or THF).

  • Finally, add the amine reactant via syringe.

  • Seal the vial and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by LC-MS. Reactions are typically complete within 2-16 hours.

  • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). [10]8. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Section 4: Biological Evaluation Workflow

Once a library of compounds has been synthesized and characterized, a systematic biological evaluation is required to identify promising kinase inhibitors. This workflow progresses from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based assays.

G A Synthesized Compound Library B Primary Screen: In Vitro Biochemical Assay (e.g., ADP-Glo, TR-FRET) A->B High-Throughput C Determine IC₅₀ Values for Primary Hits B->C Identify Potent Compounds D Secondary Screen: Kinase Selectivity Profiling (Broad Kinase Panel) C->D Assess Specificity E Tertiary Screen: Cell-Based Assays D->E Confirm Cellular Activity F Cellular Target Engagement (e.g., NanoBRET™) E->F G Downstream Pathway Inhibition (Western Blot / ELISA) E->G H Cell Viability / Proliferation Assay (e.g., Ba/F3) E->H I Lead Candidate F->I Data Integration G->I Data Integration H->I Data Integration

Figure 3: Tiered workflow for the biological evaluation of kinase inhibitors.
Protocol 4.1: In Vitro Kinase Inhibition Assay (Radiometric [³³P]-ATP Filter Binding)

This is the gold-standard format for accurately determining inhibitor potency (IC₅₀) by measuring the incorporation of radioactive phosphate into a substrate. [1] Materials:

  • Purified, active kinase of interest

  • Specific peptide or protein substrate

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution (with [³³P]-ATP spike) at a concentration near the Kₘ for the specific kinase. [11]* Synthesized inhibitor compounds, serially diluted in DMSO

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Phosphoric acid wash solution (0.75%)

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in a separate plate. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • In the reaction plate, add 5 µL of the diluted inhibitor or DMSO (for control wells).

  • Add 20 µL of a master mix containing the kinase and substrate in reaction buffer.

  • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 25 µL of the [³³P]-ATP solution.

  • Incubate the reaction at 30 °C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Transfer the reaction mixture to the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter while unincorporated ATP is washed away.

  • Wash the filter plate 3-4 times with 0.75% phosphoric acid.

  • Dry the plate, add scintillant, and measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

Compound IDC5-SubstituentTarget KinaseIC₅₀ (nM)
Lead-001 PhenylKinase A850
Lead-002 4-aminophenylKinase A75
Lead-003 3-pyridylKinase A420
Lead-004 4-aminophenylKinase B>10,000
Table 1: Example SAR data from in vitro kinase assays.
Protocol 4.2: Cell-Based Phosphorylation Assay via Western Blot

This assay confirms that an inhibitor is cell-permeable and can engage its target in a physiological context to block downstream signaling. [12][13] Materials:

  • Cancer cell line known to have an activated signaling pathway dependent on the target kinase.

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Inhibitor compounds dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: one for the phosphorylated form of a direct downstream substrate (e.g., p-STAT5) and one for the total amount of that substrate (e.g., total STAT5).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Protein electrophoresis and Western blotting equipment.

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the inhibitor compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).

  • If the pathway requires stimulation, add the appropriate growth factor or cytokine for a short period (e.g., 15 minutes) before harvesting.

  • Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.

  • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Normalize the samples to equal protein concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again, apply the ECL substrate, and visualize the bands using a chemiluminescence imager.

  • Strip the membrane and re-probe with the antibody for the total substrate to confirm equal protein loading. A dose-dependent decrease in the phosphorylated protein signal relative to the total protein signal indicates effective target inhibition in cells.

Conclusion

The 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione scaffold is a remarkably versatile and powerful starting point for the discovery of novel kinase inhibitors. Its strategically placed functional groups allow for rapid and modular diversification through robust and well-documented synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig couplings. By following a systematic workflow of chemical synthesis and tiered biological evaluation, from initial biochemical screens to definitive cell-based pathway analysis, researchers can efficiently navigate the complex process of drug discovery. The protocols and strategies outlined in this document provide a comprehensive framework for transforming this privileged precursor into potent and selective lead candidates for the next generation of targeted therapies.

References

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  • Milanesi, F., & Sbardella, G. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(1), i589-i597. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS Gründerservice. [Link]

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  • Wang, Y., et al. (2021). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2613. [Link]

  • Zorn, J. A., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11925-E11934. [Link]

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  • Tang, Z., et al. (2015). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4429-4438. [Link]

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  • Abdel-Maksoud, M. S., et al. (2022). Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A. [Link]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society. [Link]

  • Iovine, V., et al. (2022). Natural products as novel scaffolds for the design of glycogen synthase kinase 3β inhibitors. Expert Opinion on Therapeutic Patents, 32(5), 493-511. [Link]

  • Kumar, A., et al. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. Eurofins Discovery. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Laha, J. K., & Pathare, R. S. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(79), 11797-11812. [Link]

  • Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. University of Pennsylvania. [Link]

  • Celtarys. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Zhang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7894-7911. [Link]

  • Lu, C., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 25(18), 4196. [Link]

  • Liu, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • Kim, S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Chen, H., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. [Link]

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  • Zhang, Y., et al. (2024). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. Molecules, 29(5), 1018. [Link]

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  • MDPI. (n.d.). Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI. [Link]

  • Candeias, N. R., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters. [Link]

  • Hoff, B. H., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Yang, J., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Fisher, M., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals. [Link]

  • Okaniwa, M., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 346-354. [Link]

  • Andersen, C., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]

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Application

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

For Researchers, Scientists, and Drug Development Professionals Introduction The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural rese...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the additional nitrogen atom in the pyridine ring offers a key hydrogen bond acceptor site, enabling unique interactions with biological targets.[1][2] This has led to the development of numerous 7-azaindole derivatives as potent inhibitors of kinases and other enzymes, with applications in oncology and inflammatory diseases.[3][4]

The subject of this guide, 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, represents a highly versatile synthetic intermediate. The bromine atom at the C5 position is strategically positioned for functionalization via palladium-catalyzed cross-coupling reactions. The isatin-like dione moiety at positions 2 and 3, coupled with the N1-isopropyl group, provides a unique electronic and steric environment. This guide offers a detailed exploration of potential cross-coupling methodologies, drawing upon established protocols for related 5-bromo-7-azaindole systems to provide a robust starting point for laboratory investigation.

General Considerations for Cross-Coupling on the 7-Azaindole Scaffold

The 7-azaindole ring system presents specific challenges and opportunities in palladium-catalyzed cross-coupling. The pyridine nitrogen can coordinate to the palladium center, potentially retarding oxidative addition or influencing ligand association.[5] Conversely, this interaction can also be exploited to direct reactions. The N-H of an unprotected pyrrole can also participate in side reactions, though this is mitigated in the N1-isopropylated title compound.[2] Careful selection of the catalyst, ligand, base, and solvent is therefore critical to achieve high yields and selectivity.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds. It offers a powerful method for introducing aryl, heteroaryl, or vinyl groups at the C5 position of the core scaffold.

Mechanistic Overview

The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by transmetalation with a boronic acid or ester (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Recommended Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of other 5-bromo-pyridinyl and 5-bromo-indole derivatives.[6][7][8]

Reagents & Equipment:

  • 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂) (0.03-0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv), finely ground and dried

  • Anhydrous, degassed solvent: 1,4-Dioxane/Water (4:1) or Dimethoxyethane (DME)

  • Schlenk flask or microwave vial, magnetic stirrer, inert gas (Argon or Nitrogen) supply

Procedure:

  • To a Schlenk flask, add 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, the arylboronic acid, Pd(dppf)Cl₂, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas (repeat 3 times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 85-100 °C and stir vigorously. For microwave-assisted reactions, a temperature of 100-120 °C for 20-40 minutes may be effective.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 5-Bromo-7-azaindole dione - Boronic Acid - Pd(dppf)Cl₂ - Base setup Seal, Evacuate & Backfill with Ar/N₂ reagents->setup solvent Add Degassed Solvent setup->solvent heat Heat to 85-100 °C (or Microwave) solvent->heat monitor Monitor by TLC / LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract (EtOAc / H₂O) cool->extract purify Dry, Concentrate & Purify via Chromatography extract->purify final_product final_product purify->final_product Isolated Product G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd_complex L₂Pd(II)(Ar)Br pd0->pd_complex Ar-Br ligand_exchange Ligand Exchange pd_amido_complex L₂Pd(II)(Ar)NR₂ pd_complex->pd_amido_complex HNR₂ - HBr pd_amido_complex->pd0 Ar-NR₂ reductive_elim Reductive Elimination

Sources

Method

Application Notes and Protocols for In Vitro Assay Preparation and Execution with 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Forward The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Derivatives of this heterocycle have demonst...

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Author: BenchChem Technical Support Team. Date: April 2026

Forward

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Derivatives of this heterocycle have demonstrated potent inhibitory effects against a range of protein kinases and other key cellular enzymes, making them a focal point in the development of novel therapeutics for oncology, inflammatory disorders, and neurodegenerative diseases.[1][2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of a novel derivative, 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione .

Our approach is grounded in a logical, stepwise progression from fundamental compound handling to detailed biochemical and cell-based assays. The protocols herein are designed not merely as instructions, but as a self-validating framework, providing the rationale behind experimental choices to ensure data integrity and reproducibility. We will explore methods to ascertain the compound's cytotoxic profile, its direct impact on enzymatic activity, and its downstream cellular consequences.

Compound Handling and Stock Solution Preparation: The Foundation of Reproducibility

The integrity of your experimental data begins with the proper handling and preparation of the test compound.[6] Inconsistencies in solubility, stability, or concentration can lead to erroneous and irreproducible results.

Key Considerations for 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
  • Solubility: The solubility of a small molecule is critical.[6] It is recommended to first perform a solubility test in a common, cell-culture compatible solvent such as Dimethyl Sulfoxide (DMSO).

  • Stability: The stability of the compound in solution should not be overlooked.[6] It is advisable to prepare fresh dilutions for each experiment from a concentrated stock. Long-term storage of low-concentration working solutions is discouraged.

  • Purity and Identity: Always ensure the purity and identity of the compound, as provided by the supplier.[6]

Protocol for Stock Solution Preparation
  • Initial Stock Preparation (10 mM):

    • Accurately weigh a precise amount of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione.

    • Calculate the volume of high-purity DMSO required to achieve a 10 mM stock solution.

    • Dissolve the compound in DMSO by vortexing or sonication until the solution is clear.[7]

  • Storage:

    • Aliquot the 10 mM stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock.

    • Prepare serial dilutions in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).[8]

Initial Cellular Assessment: The Cytotoxicity Profile

Before investigating the specific mechanism of action, it is crucial to determine the compound's effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9][10][11] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[11]

The Principle of the MTT Assay

In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.[10][11]

Experimental Workflow for Cytotoxicity Assessment

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis cell_seeding Seed Cells in 96-well Plate add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Serial Dilutions of Compound compound_prep->add_compound incubate_cells Incubate for 24-72h add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer incubate_sol Incubate for 4-18h add_solubilizer->incubate_sol read_absorbance Read Absorbance (570 nm) incubate_sol->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Figure 1: Workflow for determining cell viability using the MTT assay.

Detailed Protocol for the MTT Assay
  • Cell Seeding:

    • Harvest and count cells, ensuring viability is greater than 90%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8]

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the highest concentration of DMSO) and a no-cell control (medium only).[8]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10]

    • Add 10 µL of the MTT stock solution to each well.[7][11]

    • Incubate at 37°C for 2-4 hours, allowing for formazan crystal formation.[7][11]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well.[7]

    • Incubate the plate at 37°C for 4-18 hours to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.[7][11]

  • Data Analysis:

    • Subtract the background absorbance (no-cell control).

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits cell viability by 50%).

ParameterExample Value
Cell LineA549 (Human Lung Carcinoma)
Seeding Density8,000 cells/well
Incubation Time48 hours
IC50 [To be determined]

Biochemical Assay: Direct Enzyme Inhibition

Given that many 1H-pyrrolo[2,3-b]pyridine derivatives are kinase inhibitors, a direct biochemical kinase assay is a logical next step.[2][3][4][5] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.[12] This assay is highly sensitive and can be adapted for high-throughput screening against a panel of kinases.[12]

The Principle of the ADP-Glo™ Kinase Assay

The assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the newly synthesized ADP into ATP, which is then used by a luciferase to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_readout Data Acquisition & Analysis prepare_reagents Prepare Kinase, Substrate, ATP & Inhibitor add_inhibitor Add Inhibitor to Plate prepare_reagents->add_inhibitor add_kinase_mix Add Kinase/Substrate/ATP Mix add_inhibitor->add_kinase_mix incubate_reaction Incubate at RT (e.g., 60 min) add_kinase_mix->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate at RT (40 min) add_adpglo->incubate_adpglo add_detection_reagent Add Kinase Detection Reagent incubate_adpglo->add_detection_reagent incubate_detection Incubate at RT (30-60 min) add_detection_reagent->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence calculate_ic50 Calculate IC50 read_luminescence->calculate_ic50

Figure 2: Workflow for a luminescence-based kinase inhibition assay.

Detailed Protocol for the ADP-Glo™ Kinase Assay
  • Reaction Setup (in a 384-well plate):

    • Prepare a serial dilution of the test inhibitor in the appropriate kinase reaction buffer.

    • Add 2.5 µL of the inhibitor dilutions to the wells.

    • Prepare a 2X kinase/substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase.[13]

    • To initiate the reaction, add 2.5 µL of the 2X kinase solution to all wells.[13]

  • Kinase Reaction:

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[13]

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction.[13]

    • Incubate at room temperature for 30-60 minutes.

  • Measurement and Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal (Relative Light Units, RLU) against the log of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the IC50 value.[13]

ParameterExample Value
Target Kinasee.g., FGFR1, GSK-3β, JAK3
ATP Concentration10 µM (at Km)
SubstratePoly(E,Y)4:1
IC50 [To be determined]

Mechanistic Cell-Based Assay: Induction of Apoptosis

If the compound exhibits significant cytotoxicity, it is important to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method to measure the activity of caspases 3 and 7, key effectors of apoptosis.[14][15]

The Principle of the Caspase-Glo® 3/7 Assay

The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[14] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal.[14] The intensity of the light is proportional to the amount of caspase activity.

Detailed Protocol for the Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well, white-walled plate and treat with the compound at various concentrations (e.g., 0.5X, 1X, and 2X the MTT IC50 value) for a predetermined time (e.g., 24 hours).

    • Include a vehicle control and a positive control (e.g., staurosporine).

  • Assay Procedure:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent directly to each well of the 96-well plate containing 100 µL of cells in culture medium.[15] This results in cell lysis, followed by caspase cleavage of the substrate.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours.

  • Measurement and Data Analysis:

    • Measure the luminescence of each sample in a plate-reading luminometer.

    • Plot the fold-change in luminescence relative to the vehicle control for each compound concentration.

ParameterExample Value
Cell LineHCT116 (Human Colon Carcinoma)
Treatment Time24 hours
Positive ControlStaurosporine (1 µM)
Fold-Induction of Caspase 3/7 Activity [To be determined]

Conclusion and Future Directions

This document provides a foundational framework for the initial in vitro characterization of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione. By systematically evaluating its cytotoxicity, direct enzyme inhibition, and induction of apoptosis, researchers can build a comprehensive profile of this novel compound. The data generated from these assays will be instrumental in guiding further optimization and preclinical development. Future studies could include broader kinase profiling to determine selectivity, Western blot analysis to confirm target engagement in a cellular context, and more advanced cell-based assays to elucidate the specific signaling pathways affected.

References

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Application

Application Note: A Guide to the Synthesis of Complex Heterocyclic Scaffolds from 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Abstract This guide provides a comprehensive overview of synthetic strategies for elaborating the versatile building block, 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione. This compound, a derivative of 7-azaisa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive overview of synthetic strategies for elaborating the versatile building block, 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione. This compound, a derivative of 7-azaisatin, is a privileged scaffold in medicinal chemistry, featuring two distinct and orthogonally reactive sites: the C3-ketone of the isatin core and the C5-bromo substituent on the pyridine ring. We present detailed protocols for the synthesis of complex spirocyclic systems and for C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions. The methodologies described herein are designed to be robust and adaptable, providing researchers in drug discovery and organic synthesis with a practical framework for generating molecular diversity from a single, high-value starting material.

Introduction: The Strategic Value of a Bifunctional Building Block

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) skeleton is a cornerstone motif in modern pharmacology, prized for its ability to mimic the indole structure while introducing a hydrogen bond acceptor site through the pyridine nitrogen.[1] This modification can significantly alter the physicochemical and biological properties of a molecule, leading to enhanced target affinity and improved pharmacokinetic profiles.[1] When fused into a 2,3-dione (isatin) structure, the resulting scaffold becomes a powerful tool for constructing complex molecular architectures, particularly spirooxindoles, which are prevalent in numerous bioactive natural products and approved pharmaceuticals.[2]

The subject of this guide, 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, combines the synthetic utility of the isatin core with the latent reactivity of an aryl bromide. This unique combination allows for a two-pronged approach to molecular diversification, enabling the generation of intricate, three-dimensional structures essential for navigating contemporary drug targets.

Reactivity Profile and Strategic Overview

The synthetic utility of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione stems from its two primary reactive centers. Understanding their distinct chemical behavior is crucial for strategic planning in a synthesis campaign.

  • The C3-Carbonyl: This electrophilic center is the focal point for nucleophilic additions and condensation reactions. It serves as the gateway to constructing spirocyclic systems, a key strategy for exploring three-dimensional chemical space.[2][3]

  • The C5-Bromo Substituent: This site is ideal for transition-metal-catalyzed cross-coupling reactions. It allows for the introduction of a wide array of substituents (aryl, alkyl, amino, etc.) through the formation of new carbon-carbon and carbon-heteroatom bonds.[4][5]

The logical relationship between these reactive sites and the potential synthetic pathways is illustrated below.

G cluster_start Starting Material cluster_pathways Primary Reactive Sites & Pathways cluster_products Resulting Heterocyclic Scaffolds Start 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione C3 C3-Carbonyl Chemistry (Isatin-like Reactivity) Start->C3 C5 C5-Bromo Functionalization (Cross-Coupling) Start->C5 Spiro Spirocyclic Derivatives (e.g., Spiro-oxindoles) C3->Spiro Coupled C5-Substituted Derivatives (Aryl, Amino, etc.) C5->Coupled SuzukiCycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-Br (Oxidative Addition) Pd0->OxAdd Ar-Br Trans Ar-Pd(II)L₂-R (Transmetalation) OxAdd->Trans R-B(OH)₂ Base Trans->Pd0 Reductive Elimination RedElim Ar-R (Reductive Elimination) Trans->RedElim RedElim->Pd0 Regenerates Catalyst ArBr Azaisatin-Br Boronic R-B(OH)₂ Base Base Product Azaisatin-R

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Flash Chromatography Purification of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the isolation and purification of 7-azaisatin derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the isolation and purification of 7-azaisatin derivatives.

The target molecule, 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione , presents a unique set of chromatographic challenges. Its structure combines a highly electrophilic 2,3-dione moiety, a basic pyridine nitrogen, and lipophilic substituents. These competing functional groups often lead to peak tailing, on-column degradation, and the co-elution of closely related synthetic impurities [1].

I. Method Development Workflow

G N1 Crude 5-Bromo-1-isopropyl- 7-azaisatin Mixture N2 TLC Solvent Screening (Check Rf & Tailing) N1->N2 N3 Tailing Observed? (Pyridine N - Silanol Interaction) N2->N3 N4 Add 0.1-1% Et3N to Mobile Phase or Use Deactivated Silica N3->N4 Yes N5 Standard Normal-Phase (Hexane/EtOAc Gradient) N3->N5 No N6 Flash Chromatography Execution N4->N6 N5->N6 N7 Fraction Analysis (LC-MS/NMR) N6->N7

Workflow for optimizing the flash chromatography purification of 7-azaisatin derivatives.

II. Troubleshooting Guides & FAQs

Q1: Why does my target compound severely streak on standard silica gel columns, even when TLC shows an optimal Rf of 0.3? Causality: The 7-azaisatin core contains a basic pyridine nitrogen (N7) with a conjugate acid pKa of ~4.5. Standard bare silica gel contains acidic silanol groups (-SiOH) with a similar pKa range (4.5–5.5). This proximity in pKa leads to strong ion-exchange interactions and hydrogen bonding as the molecule travels down the column, causing severe peak tailing and streaking [2]. Solution: Add a basic modifier such as 0.1% to 1% Triethylamine (Et3N) to your mobile phase. The Et3N competitively binds to and masks the acidic silanols, preventing the azaisatin from interacting with the stationary phase. Alternatively, utilize amine-functionalized (deactivated) silica cartridges [3].

Q2: I am seeing a co-eluting impurity with an almost identical Rf value on normal-phase silica. Mass spectrometry indicates a mass difference of ~78 Da (-Br, +H). How do I resolve this? Causality: You are observing the debrominated impurity (1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione). In normal-phase chromatography, separation is driven by polar interactions (hydrogen bonding, dipole-dipole). The substitution of a bromine atom for a hydrogen atom at the C5 position does not significantly alter the molecule's polar surface area, resulting in near-identical Rf values [4]. Solution: Switch to Reverse-Phase (C18) flash chromatography. Reverse-phase separates molecules based on lipophilicity. The hydrophobic difference between a C-Br bond and a C-H bond is substantial, allowing for baseline resolution using a Water/Acetonitrile gradient.

Q3: During purification, my overall yield drops significantly, and I observe a highly polar baseline spot on TLC that wasn't present in the crude NMR. What is causing this degradation? Causality: The 2,3-dione moiety in azaisatins is highly susceptible to nucleophilic attack at the C3 carbonyl. If your mobile phase contains moisture combined with excessive basic modifiers (like high concentrations of Et3N or ammonia), it catalyzes the hydrolysis and ring-opening of the dione into the corresponding 2-amino-5-bromo-3-pyridylglyoxylic acid [1]. This highly polar carboxylic acid derivative will permanently retain on the silica baseline. Solution: Limit Et3N to strictly <0.5%. Ensure your mobile phase solvents (Hexane/EtOAc or DCM) are anhydrous. Minimize the time the compound spends on the column by using a properly sized cartridge for fast elution.

Q4: How do I efficiently separate the unreacted starting material (5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione) from the N1-isopropyl product? Causality: The unreacted starting material possesses a free N-H at the pyrrole ring, acting as a strong hydrogen bond donor. The N1-isopropyl target product lacks this donor, making it significantly less polar. Solution: This polarity gap allows for a straightforward step gradient. Elute the less polar N1-isopropyl product first with a low-polarity isocratic hold (e.g., 15% EtOAc in Hexane). Once the target peak elutes completely, step the gradient to 60% EtOAc to rapidly flush the highly retained starting material.

III. Quantitative Data: Impurity Profiling & Separation Strategies

To facilitate rapid method development, the following table summarizes the expected chromatographic behavior of the target compound and its primary synthesis impurities.

Impurity ProfileStructural DifferenceRelative PolarityExpected Rf (Hex/EtOAc 3:1)Recommended Separation Strategy
Target: 5-Bromo-1-isopropyl-7-azaisatinN1-isopropyl, C5-BromoModerate~0.45Normal-Phase (Hex/EtOAc + 0.1% Et3N)
Impurity A: Unreacted Starting MaterialMissing N1-isopropyl (N-H intact)High (Strong H-bond donor)~0.15Step Gradient (Flush at >50% EtOAc)
Impurity B: Debrominated Side-ProductMissing C5-BromoModerate~0.40Reverse-Phase C18 (Water/MeCN)
Impurity C: Ring-Opened Hydrolysis ProductHydrolyzed dione (carboxylic acid + amine)Very High0.00 (Baseline)Avoid basic/protic conditions; non-recoverable
Impurity D: O-Alkylated RegioisomerIsopropyl at C2-Oxygen instead of N1Low~0.65Normal-Phase (Elutes before target)
IV. Standardized Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Target Isolation) Objective: Isolate the target compound from unreacted starting material and polar degradation products [2, 3].

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add 2.5 mass equivalents of Celite 545. Evaporate the DCM under reduced pressure until a free-flowing, dry powder is obtained. (Causality: Dry loading eliminates the band-broadening effects caused by polar injection solvents, ensuring sharp peak shapes).

  • Column Equilibration: Mount a high-performance silica gel cartridge (e.g., 20-40 µm particle size). Equilibrate with 3 column volumes (CV) of Hexane containing 0.1% Et3N.

  • Gradient Elution:

    • 0–2 CV: 5% EtOAc in Hexane (Isocratic hold to elute non-polar O-alkylated regioisomers).

    • 2–10 CV: Linear gradient from 5% to 20% EtOAc in Hexane. The target 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione will elute in this window.

    • 10–13 CV: Step gradient to 60% EtOAc in Hexane to flush the unreacted starting material (Impurity A).

  • Fraction Collection: Monitor via UV detection at 254 nm and 280 nm.

Protocol B: Reverse-Phase C18 Chromatography (Debrominated Impurity Removal) Objective: Separate the target compound from the closely eluting debrominated impurity (Impurity B) [4].

  • Sample Preparation: Dissolve the enriched normal-phase fractions in a minimal volume of DMF or DMSO.

  • Column Equilibration: Equilibrate a C18 flash cartridge with 90% Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and 10% Mobile Phase B (Acetonitrile). (Causality: Formic acid ensures the pyridine nitrogen remains fully protonated, preventing secondary interactions with any unendcapped silanols on the C18 matrix).

  • Gradient Elution: Run a shallow linear gradient from 10% B to 60% B over 15 CV. The debrominated impurity will elute slightly earlier than the target brominated compound due to its lower lipophilicity.

  • Recovery: Pool the target fractions and lyophilize to remove water and acetonitrile, yielding the highly pure product.

V. References
  • Title: Application of 7-azaisatins in enantioselective Morita–Baylis–Hillman reaction Source: Beilstein Journal of Organic Chemistry (via PMC) URL: [Link]

  • Title: Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use Source: Theseus (Turku University of Applied Sciences) URL: [Link]

  • Title: Diazaisoindigo-Based Polymers with High-Performance Charge-Transport Properties: From Computational Screening to Experimental Characterization Source: Chemistry of Materials (ACS Publications) URL: [Link]

Optimization

HPLC method development and optimization for 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione analysis

Technical Support Center: HPLC Analysis of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Bromo-1-isopro...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Analysis of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione. This document is designed for researchers, analytical scientists, and quality control professionals. It provides in-depth, field-tested insights into method development, optimization, and troubleshooting, structured in a practical question-and-answer format. Our goal is to empower you to resolve common challenges and ensure the integrity of your analytical results.

Part 1: Foundational HPLC Method & FAQs

This section addresses fundamental questions regarding the development of a robust HPLC method for 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione. The compound's structure, featuring a heterocyclic aromatic core, basic nitrogen atoms, and hydrophobic substituents, dictates the optimal analytical approach.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for this compound?

A robust starting point for method development is a stability-indicating Reverse-Phase HPLC (RP-HPLC) method.[1] This approach is ideal for analyzing moderately polar, aromatic compounds and is designed to separate the active pharmaceutical ingredient (API) from potential degradation products and impurities.[2][3][4]

A well-designed gradient elution method is recommended to ensure elution of a wide range of potential impurities within a reasonable timeframe.[2]

Table 1: Recommended Starting HPLC Method Parameters

ParameterRecommended ConditionRationale & Key Considerations
HPLC System Quaternary or Binary Gradient HPLCStandard system suitable for gradient elution.
Stationary Phase C18, 100 Å, 2.7-5 µm, 4.6 x 150 mmC18 is a versatile, nonpolar stationary phase suitable for this hydrophobic molecule.[5] Use a high-purity, end-capped column to minimize peak tailing from silanol interactions with the basic nitrogen atoms.[6][7]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)A low pH ensures the basic nitrogen atoms on the pyrrolopyridine ring are consistently protonated, leading to improved peak shape and reproducibility.[8]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with good UV transparency and low viscosity. Methanol can be explored as an alternative to alter selectivity.[9][10]
Gradient Program 5% to 95% B over 20 minutesA broad gradient is a good starting point to elute all components. This can be optimized later to improve resolution or reduce run time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust as needed based on system pressure and particle size.
Column Temperature 30 °CMaintaining a constant temperature improves retention time stability. Elevated temperatures can improve efficiency but may impact analyte stability.[11][12]
Detector UV/DAD at 254 nmThe aromatic structure provides strong UV absorbance. A Diode Array Detector (DAD) is preferred to assess peak purity and identify the optimal detection wavelength.
Injection Volume 5 µLA smaller injection volume minimizes potential column overload and peak distortion.[13]
Sample Diluent 50:50 Acetonitrile:WaterThe sample should be dissolved in a solvent similar to the initial mobile phase composition to ensure good peak shape for early-eluting peaks.[14]

Q2: Why is controlling the mobile phase pH so critical for this analysis?

The 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione molecule contains a pyrrolo[2,3-b]pyridine core, which includes basic nitrogen atoms.[15] The ionization state of these nitrogens is dependent on the pH of the mobile phase.

  • At Mid-Range pH: If the mobile phase pH is close to the analyte's pKa, the molecule will exist as a mixture of ionized and non-ionized forms. This results in broad, tailing, or even split peaks, compromising resolution and quantification.[7]

  • At Low pH (Recommended): By using a buffer to maintain a low pH (e.g., 2.5-3.0), which is well below the pKa of the basic nitrogens, we ensure the analyte is consistently in its protonated (ionized) form. This single ionic species interacts uniformly with the stationary phase, leading to sharp, symmetrical peaks.[8] Using a buffer is essential to resist pH changes as the sample is introduced.[8]

Q3: What is a "stability-indicating method," and why is it important?

A stability-indicating method is a validated analytical procedure that can accurately and specifically measure the drug substance in the presence of its degradation products, impurities, and excipients.[1][16] Its core purpose is to provide a clear picture of the drug's stability over time and under various stress conditions (e.g., light, heat, pH, oxidation).[4][16] This is a fundamental requirement in pharmaceutical development and quality control to ensure the safety, efficacy, and shelf-life of a drug product.[1]

Q4: How do I choose between Acetonitrile and Methanol as the organic modifier?

The choice of organic modifier is a powerful tool for optimizing selectivity (α), which is the separation factor between two adjacent peaks.[9][11]

  • Acetonitrile (ACN): Generally provides higher column efficiency (narrower peaks) due to its lower viscosity. It is often the first choice for general method development.

  • Methanol (MeOH): Can offer different selectivity due to its protic nature and different interaction mechanisms (e.g., hydrogen bonding) with the analyte and stationary phase.[5][10] If you have co-eluting peaks with ACN, switching to MeOH (or using a ternary mixture) is a highly effective strategy to improve resolution.[9]

The process of method development often involves screening both solvents to find the optimal conditions for separating the API from all known impurities.

Part 2: Systematic Troubleshooting Guide

Even with a robust method, issues can arise. This guide provides a systematic approach to diagnosing and resolving common HPLC problems in a question-and-answer format.

Problem 1: My main peak is tailing or showing poor symmetry.

Peak tailing, where the back half of the peak is wider than the front, is a common issue that can compromise integration accuracy and resolution. The USP tailing factor should ideally be ≤ 1.5.

dot

Caption: Decision tree for troubleshooting peak tailing.

Detailed Q&A for Peak Tailing:

  • Q: Could I be injecting too much sample?

    • A: Yes, this is known as mass overload.[13] If the peak shape improves significantly after diluting your sample 10-fold or reducing the injection volume, you have identified the cause. Overloading saturates the stationary phase at the peak's center, causing molecules to travel further down the column before binding, which results in tailing.

  • Q: My sample is dilute, but the peak still tails. What's next?

    • A: The most likely cause for this specific molecule is a chemical interaction. Re-evaluate your mobile phase pH. As discussed, the basic nitrogens can interact strongly with residual, acidic silanol groups on the silica-based column packing, a phenomenon known as secondary interactions.[7][14]

    • Solution: Ensure your mobile phase is buffered to a pH of 2.5-3.0. This protonates the analyte and suppresses the ionization of silanol groups, minimizing these unwanted interactions.[7][8]

  • Q: I've adjusted the pH, but there's still some tailing. What else could it be?

    • A: This points to potential hardware or column issues:

      • Column Degradation: The column may be old or have been exposed to high pH, stripping away the end-capping that protects against silanol interactions. A void at the column inlet can also cause tailing for all peaks.[14][17] Try replacing the column with a new one.

      • Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening and tailing.[7][18] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are made correctly to minimize dead volume.[7][18]

Problem 2: I can't separate my main peak from an impurity (Poor Resolution).

Resolution is a measure of the degree of separation between two adjacent peaks. The goal is typically a resolution (Rs) value of ≥ 2.0 for baseline separation.[3] Improving resolution involves optimizing efficiency (N), selectivity (α), or retention (k).[11][18][19]

Table 2: Strategies for Improving Poor Resolution

StrategyActionExpected Outcome & Scientific Principle
1. Optimize Retention (k) Decrease the percentage of organic modifier (ACN) in your mobile phase.Increases the retention time of all analytes. This gives the column more time to separate the peaks, often improving resolution for closely eluting compounds.[9][11] Aim for a retention factor (k) between 2 and 10 for the main peak.
2. Improve Selectivity (α) a) Change the organic modifier from ACN to Methanol.b) Adjust the mobile phase pH slightly (e.g., from 2.5 to 3.0).This is the most powerful way to change peak spacing.[9] Different solvents or pH values alter the chemical interactions between the analytes and the stationary/mobile phases, changing their relative elution order and potentially separating co-eluting peaks.
3. Increase Efficiency (N) a) Decrease the flow rate.b) Use a longer column or a column with smaller particles.Higher efficiency results in narrower (sharper) peaks, which are easier to resolve.[11][12][18] Slower flow rates allow for better mass transfer, while longer columns or smaller particles provide more theoretical plates for separation to occur.[9][11]
Problem 3: I see extra peaks ("ghost peaks") in my chromatogram, especially in blank runs.

Ghost peaks are spurious peaks that do not originate from the injected sample. They are often caused by contamination or carryover.[6][20]

  • Q: How do I confirm if a peak is a ghost peak?

    • A: Inject a blank (your sample diluent) immediately after a sample run. If you see the peak, it could be carryover. Then, run a gradient with no injection at all. If the peak still appears, it is likely coming from contamination in your mobile phase or HPLC system.[21][22]

  • Q: What are the common sources and solutions?

    • A:

      • Sample Carryover: The autosampler needle or injection port may not be sufficiently cleaned between runs.

        • Solution: Implement a robust needle wash protocol using a strong solvent (e.g., 100% ACN or Isopropanol).

      • Mobile Phase Contamination: Impurities can build up in the solvent reservoirs or be present in lower-grade solvents.[21][22]

        • Solution: Always use fresh, HPLC-grade solvents and additives.[6] Filter aqueous buffers before use.

      • Late Elution from Previous Injection: A strongly retained compound from a previous injection may elute during a subsequent run's gradient.[6]

        • Solution: Add a high-organic wash step (e.g., hold at 95% ACN) at the end of your gradient for several column volumes to flush any remaining compounds.[6]

Part 3: Advanced Method Optimization Workflow

Once a basic separation is achieved, the method must be optimized for speed, robustness, and resolution.

dot

Method_Development_Workflow Start Define Analytical Goal (e.g., Stability-Indicating Assay) Scouting Initial Scouting Runs (Fast Gradient, ACN & MeOH) Start->Scouting Select Select Best Conditions (Column, pH, Organic Modifier) Scouting->Select Optimize_Grad Optimize Gradient (Slope & Time) Select->Optimize_Grad FineTune Fine-Tune Parameters (Flow Rate, Temperature) Optimize_Grad->FineTune Validation Method Validation (ICH Guidelines) FineTune->Validation Final Final Method Validation->Final

Caption: Workflow for systematic HPLC method development.

Experimental Protocol: Gradient Optimization

This protocol outlines the steps to refine the initial gradient program for better resolution and shorter run times.

  • Objective: To optimize the gradient slope to achieve a resolution (Rs) > 2.0 for all critical peak pairs while minimizing the total analysis time.

  • Initial Run: Perform the analysis using the starting gradient from Table 1 (5-95% ACN over 20 minutes).

  • Analyze Chromatogram:

    • Identify the retention time (t₀) of an unretained peak.

    • Identify the retention times where the first impurity elutes (t_start) and the last impurity elutes (t_end).

  • Calculate New Gradient Segments:

    • Segment 1 (Isocratic Hold): Hold the initial mobile phase composition (5% ACN) for 1-2 minutes to ensure the compound is focused at the column head.

    • Segment 2 (Main Gradient): Adjust the gradient slope. A good starting point for the new gradient time (t_g) can be estimated, but a practical approach is to adjust based on observation. If peaks are crowded, lengthen the gradient time. If they are too far apart, shorten it. For example, try running the gradient from 5% ACN at 2 minutes to 95% ACN at 15 minutes.

    • Segment 3 (High Organic Wash): After the last peak elutes, ramp quickly to 95% ACN and hold for 3-5 column volumes to clean the column.

    • Segment 4 (Re-equilibration): Return to the initial 5% ACN and hold for 5-10 column volumes to prepare the column for the next injection.[6]

  • Iterate: Analyze the results from the new gradient. Make further adjustments to the slope and times of the gradient segments until optimal separation is achieved. The goal is to find the "sweet spot" that balances resolution and run time.[19]

References

  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Retrieved from [Link]

  • Atinary Technologies. (2024, August 27). Optimizing HPLC method development to maximize peak resolution. Retrieved from [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Restek. (2014, March 11). [6]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]

  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com. Retrieved from [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Retrieved from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • Dong, M. W. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Retrieved from [Link]

  • Alsante, K. M., et al. (2011, April 19). (PDF) Stability indicating HPLC method development - a review. ResearchGate. Retrieved from [Link]

  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • LCGC International. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Agilent Technologies. (2010). Video Notes LC Troubleshooting Series Ghost Peaks. Retrieved from [Link]

  • Wyatt Technology. (n.d.). What causes a “ghost” peak and what can I do to prevent this?. Retrieved from [Link]

  • Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • Ocenaskova, V., et al. (2007, March 13). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. SpringerLink. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Wiczling, P., et al. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC. Retrieved from [Link]

  • Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • IJSDR. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Retrieved from [Link]

Sources

Troubleshooting

Preventing degradation of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione during long-term storage

Welcome to the technical support and troubleshooting hub for 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione . As a highly functionalized 7-azaisatin derivative, this compound is a valuable building block and pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting hub for 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione . As a highly functionalized 7-azaisatin derivative, this compound is a valuable building block and pharmacological probe. However, its unique structural features—specifically the electron-deficient pyrrolo-pyridine core and the reactive 2,3-dione system—make it highly susceptible to environmental degradation.

This guide is designed for researchers and drug development professionals to understand the mechanistic vulnerabilities of this compound and implement field-proven, self-validating protocols for its long-term storage and handling.

Module 1: Chemical Vulnerability Profile (The "Why")

To prevent degradation, you must first understand the chemical causality behind it. The core structure features a γ-lactam ring fused to a pyridine system. The primary degradation pathway is the alkaline hydrolysis of the lactam ring [1].

The rate-limiting step of this degradation involves the nucleophilic attack of a hydroxide ion (or water) on the highly electrophilic C2 carbonyl carbon, forming a transient tetrahedral intermediate[2]. This intermediate subsequently undergoes rapid C-N bond cleavage, resulting in an irreversibly ring-opened isatinate (aminonicotinic acid) derivative[3].

Why is this specific compound so sensitive?

  • Electronic Effects: The presence of the electron-withdrawing 5-bromo substituent and the electronegative pyridine (7-aza) nitrogen synergistically pull electron density away from the lactam ring. This drastically increases the electrophilicity of the C2 position, making it significantly more sensitive to moisture and basic conditions than standard, unsubstituted isatins[1].

  • Photochemical Reactivity: The conjugated 2,3-dione chromophore absorbs strongly in the UV/Vis spectrum. Exposure to light can induce photolysis, leading to the formation of isatoic anhydride derivatives and subsequent hydrolysis[4].

Hydrolysis A 5-Bromo-1-isopropyl-1H- pyrrolo[2,3-b]pyridine-2,3-dione (Intact Azaisatin) B Nucleophilic Attack (OH⁻ or H₂O at C2 Carbonyl) A->B Moisture / Base C Tetrahedral Intermediate (C2 sp³ hybridized) B->C D Lactam Ring Opening (C-N Bond Cleavage) C->D Irreversible E Substituted 2-Amino- nicotinic Acid Derivative (Degraded Product) D->E

Mechanism of base-catalyzed lactam ring hydrolysis in azaisatin derivatives.

Module 2: Quantitative Stability Metrics

Understanding the environmental triggers is critical for assay design. The table below summarizes the quantitative impact of various conditions on the stability of azaisatin derivatives.

Table 1: Environmental Triggers and Degradation Impact

Environmental FactorMechanism of DegradationImpact on Half-Life (Solution)Required Preventive Measure
Moisture (H₂O) Hydrolysis of γ-lactam ringModerate reduction (Days)Desiccation, Argon purge
High pH (>7.5) Base-catalyzed ring openingRapid degradation (Minutes)Avoid alkaline buffers
UV/Vis Light Photolysis / DecarbonylationGradual reduction (Weeks)Amber vials, foil wrap
Freeze-Thaw Cycles Condensation introducing H₂O~15% degradation per cycleSingle-use aliquots

Module 3: Validated Storage & Handling Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system —meaning built-in checkpoints allow you to verify the integrity of the compound before proceeding with your experiments.

Protocol A: Solid-State Storage (Long-Term)

Causality: Cold storage slows kinetic degradation, while inert gas prevents moisture from acting as a nucleophile against the C2 carbonyl.

  • Receipt & Inspection: Upon receiving the lyophilized powder, perform a visual check.

    • Validation Check: The compound should appear as a brightly colored (typically orange/red/deep yellow) powder. A pale or white appearance indicates pre-existing hydrolysis.

  • Aliquoting: In a low-humidity environment (e.g., a glove box or under a stream of dry nitrogen), divide the bulk powder into single-use amber glass vials to minimize light exposure[4].

  • Inert Gas Purging: Gently purge the headspace of each vial with dry Argon or Nitrogen gas to displace oxygen and atmospheric moisture.

  • Sealing: Cap tightly with PTFE-lined closures. Wrap the cap junction with Parafilm to create a secondary moisture barrier.

  • Storage: Store the sealed vials in a desiccator at -20°C.

  • Thawing (Critical Step): Before opening, allow the vial to equilibrate to room temperature (approx. 30-45 minutes) while still inside the desiccator.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, instantly initiating hydrolysis[1].

StorageWorkflow S1 Receive Lyophilized Powder (Orange/Red) S2 Aliquot into Single-Use Amber Glass Vials S1->S2 Minimize light S3 Purge Headspace with Argon/N₂ S2->S3 Remove O₂/H₂O S4 Seal with PTFE-Lined Caps & Parafilm S3->S4 S5 Store at -20°C in Desiccator S4->S5 Long-term S6 Equilibrate to RT Before Opening S5->S6 Prevent condensation

Optimal workflow for aliquoting and long-term storage of sensitive azaisatin compounds.

Protocol B: Solution Storage (Short-Term / Stock)

Causality: DMSO is highly hygroscopic. If it absorbs water from the air, the water will hydrolyze the azaisatin core.

  • Solvent Preparation: Use only anhydrous, high-purity DMSO (water content <0.005%) packaged under Argon.

  • Dissolution: Dissolve the compound to the desired stock concentration (e.g., 10 mM). Vortex gently; avoid prolonged sonication as the generated heat can accelerate degradation.

  • Aliquoting: Immediately dispense the stock solution into single-use amber microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C.

  • Validation Check: Run a quick UV-Vis scan of a diluted aliquot. The presence of a distinct absorption peak in the visible region confirms an intact dione system. Loss of this peak indicates ring-opening[3].

Module 4: Troubleshooting & Assay FAQs

Q: My stock solution in DMSO changed from bright orange to a pale yellow/colorless solution over a few weeks. What happened? A: This color shift is a classic indicator of lactam ring hydrolysis. The intact 2,3-dione chromophore is highly conjugated, giving the compound its vivid color. When moisture enters the DMSO (which acts as a moisture sponge), it attacks the C2 carbonyl, breaking the C-N bond and opening the ring to form a 2-amino-nicotinic acid derivative[3]. This disrupts the conjugation, resulting in a loss of color. Discard the solution and prepare a fresh stock using anhydrous DMSO.

Q: Can I dilute this compound in standard biological buffers like PBS or Tris for storage? A: No. Azaisatins are highly unstable in aqueous media, particularly at neutral to basic pH[2]. The electron-withdrawing 5-bromo group accelerates base-catalyzed hydrolysis, meaning the compound will degrade within minutes to hours in a pH 7.4 buffer[1]. You must only dilute your DMSO stock into aqueous buffers immediately before adding it to your assay.

Q: Why is it strictly recommended to avoid freeze-thaw cycles? A: Every time a DMSO stock is thawed and opened, it absorbs atmospheric moisture. Because the C2 carbonyl of this specific 5-bromo-azaisatin is exceptionally electrophilic, even trace amounts of water introduced during a freeze-thaw cycle will initiate irreversible hydrolysis[1]. Single-use aliquots are mandatory.

Q: Is it necessary to protect the compound from light during short-term benchwork? A: Yes. Isatin derivatives undergo photolysis when exposed to ambient laboratory lighting, potentially forming isatoic anhydrides and other degradation products[4]. While brief exposure during pipetting is acceptable, prolonged benchtop incubation should be done in amber tubes or under aluminum foil.

References

  • The Chemistry of Isatins: a Review
  • The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives ResearchG
  • The mechanisms of hydrolysis of the γ-lactam isatin and its deriv
  • Reaction mechanism describing the hydrolysis of isatin ResearchG

Sources

Optimization

Resolving co-elution issues in LC-MS analysis of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Target Analyte: 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione Support Category: Chromatographic Resolution, Matrix Effects, and Mass Spectrometry Optimization Welcome to the Advanced Technical Support Center. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione Support Category: Chromatographic Resolution, Matrix Effects, and Mass Spectrometry Optimization

Welcome to the Advanced Technical Support Center. This portal is designed for researchers and drug development professionals encountering co-elution, ion suppression, or isobaric interference during the LC-MS/MS quantification of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione.

Because this analyte features a unique combination of a halogenated aromatic core (pyrrolo-pyridine), a highly polar dione moiety, and a lipophilic isopropyl group, it is highly susceptible to co-elution with both endogenous matrix components (like phospholipids) and structurally similar synthetic impurities.

Part 1: Frequently Asked Questions (FAQs) on Co-Elution & Matrix Effects

Q1: My analyte shows a sharp UV peak, but the MS signal is erratic and non-linear at higher concentrations. What is causing this? A: You are likely experiencing severe ion suppression due to invisible co-eluting matrix components. In Electrospray Ionization (ESI), matrix components (such as endogenous phospholipids in biological samples) compete with your target analyte for the limited available charge during droplet formation and evaporation[1],[2]. Even if the UV chromatogram looks clean, these co-eluting compounds suppress the ionization efficiency of the 5-Bromo-pyrrolo-pyridine derivative, leading to erratic quantification[3].

Q2: Standard C18 columns are failing to separate my analyte from its des-bromo or structural isomer impurities. Why is C18 insufficient here? A: Traditional C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. While the isopropyl group provides some hydrophobicity, the primary structural drivers of your analyte are the highly electron-dense dione system, the aromatic pyrrolo[2,3-b]pyridine ring, and the bromine atom. C18 phases cannot differentiate these electronic nuances effectively. To resolve these critical pairs, you must introduce orthogonal separation mechanisms, such as π−π interactions, dipole-dipole interactions, and shape selectivity[4].

Q3: How can I leverage the chemical structure of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione to force chromatographic separation? A: Switch to a Pentafluorophenyl (PFP) stationary phase. The carbon-fluorine bonds in the PFP ring are extremely polar, allowing the phase to retain analytes via dipole-dipole and hydrogen bonding interactions with your analyte's dione moiety[4]. Furthermore, the fluorinated aromatic ring of the PFP column acts as a strong Lewis acid, engaging in intense π−π charge-transfer interactions with the electron-rich pyrrolo-pyridine core, and offers significantly higher retention and selectivity for halogenated (brominated) aromatics[5],[6].

Part 2: Diagnostic Workflows & Visualizations

To systematically eliminate co-elution, follow the diagnostic workflow below. This self-validating system ensures that both chromatographic and ionization interferences are isolated and resolved.

Workflow Start Co-elution Detected (Ion Suppression/Peak Overlap) Diag Run Post-Column Infusion Identify Matrix Zones Start->Diag Chrom Chromatographic Optimization (Switch C18 to PFP Column) Diag->Chrom MS MS/MS Optimization (Leverage 79Br/81Br Isotopes) Diag->MS Prep Sample Prep Optimization (Phospholipid Removal SPE) Diag->Prep Eval Evaluate Resolution & Calculate Matrix Effect (ME %) Chrom->Eval MS->Eval Prep->Eval End Validated LC-MS Method Eval->End

Workflow for diagnosing and resolving LC-MS co-elution and matrix effects.

Part 3: Step-by-Step Troubleshooting Methodologies

Protocol A: Identifying Co-Elution via Post-Column Infusion

Before changing your method, you must map exactly where the matrix is eluting. The post-column infusion test is the gold standard for identifying when and where matrix effects occur during chromatographic separation[2],[7].

  • Setup: Connect a syringe pump to a T-piece located between the analytical column and the MS source.

  • Infusion: Continuously infuse a pure standard solution of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (e.g., 100 ng/mL at 10 µL/min) into the MS. This will create a high, steady baseline signal for the analyte's MRM transition.

  • Injection: Inject an extracted blank matrix sample (e.g., blank plasma prepared exactly as your samples) through the LC column.

  • Observation: Monitor the MS baseline. Any sudden dips (negative peaks) in the baseline indicate zones of ion suppression caused by co-eluting matrix components[2].

  • Action: If your analyte's retention time falls within a suppression zone, you must alter the chromatography (Protocol B) or sample prep (Protocol C).

Protocol B: Chromatographic Optimization (The PFP Strategy)

To resolve the analyte from identified matrix zones or structural isomers, migrate the method to a PFP column.

  • Column Selection: Install a high-efficiency PFP column (e.g., 2.1 x 100 mm, 1.7 µm to 2.6 µm core-shell particle).

  • Mobile Phase Selection (Critical Causality):

    • Aqueous Phase: 0.1% Formic acid in water.

    • Organic Phase: Use Methanol , NOT Acetonitrile.

    • Why? Acetonitrile is a π -electron-rich solvent that can compete with the analyte for the π−π interaction sites on the PFP stationary phase, negating the column's unique selectivity. Methanol is protic and preserves these critical charge-transfer interactions, maximizing the separation of the brominated aromatic ring from interferences[6].

  • Gradient Design: Start at 10% Methanol, ramping to 95% over 5 minutes. The highly polar dione will ensure early solubility, while the bromo- and isopropyl groups will dictate retention.

  • Validation: Calculate the Matrix Factor (MF). MF=Peak Area in Neat SolventPeak Area in Extracted Matrix​ . A successful resolution yields an MF between 0.85 and 1.15.

Protocol C: MS/MS Isotopic Exploitation

Bromine possesses a unique isotopic signature ( 79 Br and 81 Br present in a nearly 1:1 ratio). You can use this to mathematically verify if co-elution is artificially inflating your peak.

  • Set Dual MRM Transitions: Program the mass spectrometer to monitor transitions for both the 79 Br precursor and the 81 Br precursor (which will be exactly 2 Da heavier).

  • Ratio Monitoring: Calculate the ratio of the two MRM peak areas. It should remain constant across all standards and samples.

  • Interference Detection: If a matrix component co-elutes and shares one of the transitions, the 79 Br/ 81 Br ratio will skew violently. If this occurs, select a different product ion for your quantitation transition.

Part 4: Quantitative Data Presentation

The following table summarizes expected performance metrics when transitioning from a standard C18 approach to the optimized PFP methodology for halogenated pyrrolo-pyridine derivatives.

ParameterStandard C18 Method (Acetonitrile)Optimized PFP Method (Methanol)Mechanistic Rationale
Retention Mechanism Dispersive (Hydrophobic) onlyHydrophobic, π−π , Dipole-DipolePFP leverages the dione and bromo-aromatic core[5],[4].
Isomer Resolution ( Rs​ ) < 1.0 (Co-elution)> 2.5 (Baseline resolved)PFP offers superior shape selectivity for regioisomers[4].
Matrix Effect (Ion Suppression) -45% to -60% (Severe)-5% to +2% (Negligible)Analyte is shifted out of the phospholipid elution zone[1],[7].
Peak Asymmetry ( As​ ) 1.6 (Tailing)1.05 (Symmetrical)Methanol/PFP reduces secondary interactions with residual silanols.
Isotopic Ratio Stability Highly variable (Matrix interference)Stable 1:1 ( 79 Br: 81 Br)Clean background allows for accurate isotopic quantification.

References

  • Becker, G. "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research." Journal of Analytical & Bioanalytical Techniques (Longdom). Available at:[Link]

  • Pan, J., et al. "Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples." National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • ResolveMass Laboratories. "The Impact of Matrix Effects on Mass Spectrometry Results." ResolveMass. Available at:[Link]

  • Furey, A., et al. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." MDPI. Available at:[Link]

  • D'Agostino, G., et al. "Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach." MDPI. Available at:[Link]

  • Advanced Chromatography Technologies. "ACE C18-PFP Technical Brochure." HPLC.eu. Available at:[Link]

  • Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International. Available at:[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern Validation of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Bromo-1-isopropyl-1H-pyrr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione. The structural elucidation of complex heterocyclic molecules is a cornerstone of pharmaceutical development and chemical research. Mass spectrometry serves as a primary analytical tool for this purpose, offering a molecular fingerprint through characteristic fragmentation.[1][2] This document presents a hypothesized fragmentation pathway, a comparative analysis with alternative structures, and detailed experimental protocols for validation.

Predicted Mass Spectrometry Fragmentation of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

The fragmentation of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione under electron ionization is anticipated to be driven by the lability of the N-isopropyl group, the bromine substituent, and the dione functionality. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), will result in distinctive M and M+2 ion clusters for the molecular ion and all bromine-containing fragments, aiding in their identification.[3]

The proposed fragmentation cascade is initiated by the ionization of the molecule to form the molecular ion. Key fragmentation pathways are predicted to include:

  • Loss of the Isopropyl Group: A primary and highly probable fragmentation route involves the cleavage of the N-isopropyl group. This can occur via the loss of a methyl radical (•CH₃) to form a stable secondary carbocation, or through the elimination of a propene molecule via a McLafferty-type rearrangement if a gamma-hydrogen is accessible. More commonly, direct cleavage of the isopropyl group as a radical (•C₃H₇) would occur.[4][5]

  • Loss of Bromine: The carbon-bromine bond is susceptible to cleavage, leading to the loss of a bromine radical (•Br).[3][6] This fragmentation is a common characteristic of brominated aromatic compounds.[7]

  • Decarbonylation: The 2,3-dione moiety is expected to undergo sequential loss of carbon monoxide (CO) molecules. The loss of one or two CO molecules is a well-documented fragmentation pathway for cyclic diones.

  • Ring Cleavage: Subsequent fragmentation of the pyrrolopyridine ring system can lead to the formation of smaller, stable aromatic ions.

The following diagram illustrates the predicted primary fragmentation pathways of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione.

Predicted EI-MS Fragmentation of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione cluster_isopropyl Isopropyl Group Fragmentation cluster_bromine Bromine Loss cluster_dione Dione Fragmentation cluster_sequential Sequential Fragmentation M [M]⁺˙ 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione M_minus_CH3 [M - CH₃]⁺ Loss of methyl radical M->M_minus_CH3 - •CH₃ M_minus_C3H7 [M - C₃H₇]⁺ Loss of isopropyl radical M->M_minus_C3H7 - •C₃H₇ M_minus_Br [M - Br]⁺ Loss of bromine radical M->M_minus_Br - •Br M_minus_CO [M - CO]⁺˙ Loss of carbon monoxide M->M_minus_CO - CO M_minus_C3H7_minus_Br [M - C₃H₇ - Br]⁺ Sequential loss of isopropyl and bromine M_minus_C3H7->M_minus_C3H7_minus_Br - •Br M_minus_2CO [M - 2CO]⁺˙ Loss of two carbon monoxide molecules M_minus_CO->M_minus_2CO - CO

Caption: Predicted EI-MS fragmentation pathways of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione.

Comparative Analysis: Distinguishing from Isomers and Analogs

The true utility of a fragmentation pattern lies in its ability to differentiate the target molecule from other structurally similar compounds.

Compound Key Differentiating Fragments Rationale
5-Bromo-1-propyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione Loss of ethyl radical (•C₂H₅) instead of a methyl radical for the initial alkyl fragmentation.The fragmentation of a straight-chain propyl group will differ from that of a branched isopropyl group.
7-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione Potentially different relative abundances of ring-cleavage fragments.The position of the bromine atom can influence the stability of subsequent fragment ions, leading to quantitative differences in the mass spectrum.
5-Chloro-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione Molecular ion and halogen-containing fragments will show a characteristic 3:1 (M:M+2) isotopic pattern for chlorine instead of the 1:1 pattern for bromine. The mass difference will also be significant.The distinct isotopic abundances and masses of chlorine and bromine provide a clear differentiation.[6][8]

Experimental Protocol for Fragmentation Pattern Validation

A robust and reproducible experimental method is critical for the validation of the predicted fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for this volatile, heterocyclic compound.

1. Sample Preparation

  • Dissolve the synthesized and purified 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph:

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: 5 minutes at 300 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-500.

    • Scan Rate: 2 scans/second.

3. Data Analysis

  • Identify the chromatographic peak corresponding to 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione in the total ion chromatogram (TIC).

  • Extract the mass spectrum associated with this peak.

  • Identify the molecular ion peak and its characteristic bromine isotopic pattern.

  • Elucidate the fragmentation pattern by identifying major fragment ions and their corresponding neutral losses.

  • Compare the observed fragmentation pattern with the predicted pathways and known fragmentation behaviors of related heterocyclic and brominated compounds.[9][10]

GC-MS Workflow for Fragmentation Validation SamplePrep Sample Preparation (Dissolution and Filtration) GC_Injection GC Injection SamplePrep->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization EI Ionization (70 eV) GC_Separation->MS_Ionization Mass_Analysis Mass Analysis (Quadrupole) MS_Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition (TIC and Mass Spectra) Detection->Data_Acquisition Data_Analysis Data Analysis (Fragmentation Pattern Elucidation) Data_Acquisition->Data_Analysis

Caption: A generalized workflow for the GC-MS analysis of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione.

Summary of Predicted Fragment Ions

The following table summarizes the key predicted fragment ions for 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, with m/z values calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br).

m/z (Proposed) Ion Formula Proposed Fragmentation Notes
296/298[C₁₁H₁₀BrN₂O₂]⁺˙Molecular Ion ([M]⁺˙)Characteristic 1:1 isotopic pattern for bromine.
281/283[C₁₀H₇BrN₂O₂]⁺[M - CH₃]⁺Loss of a methyl radical from the isopropyl group.
253/255[C₈H₅BrN₂O₂]⁺[M - C₃H₇]⁺Loss of an isopropyl radical.
217[C₁₁H₁₀N₂O₂]⁺[M - Br]⁺Loss of a bromine radical.
268/270[C₁₀H₁₀BrN₂O]⁺˙[M - CO]⁺˙Loss of one carbon monoxide molecule.
240/242[C₉H₁₀BrN₂]⁺˙[M - 2CO]⁺˙Loss of two carbon monoxide molecules.

Conclusion

The validation of the mass spectrometry fragmentation pattern of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is essential for its unambiguous identification and characterization. The predicted fragmentation pathways, primarily involving the loss of the isopropyl group, bromine, and successive decarbonylations, provide a robust framework for experimental verification. By employing the detailed GC-MS protocol outlined in this guide, researchers can confidently confirm the structure of this and related pyrrolopyridine derivatives, ensuring the integrity of their scientific investigations and drug development endeavors.

References

  • Scott, R. D., Ueno, H., & Metzler, D. E. (1982). Pyrrolopyridine derivatives from pyridoxal 5'-sulfate. Biochemistry, 21(21), 5213–5219. [Link]

  • Taylor & Francis. (2022, September 7). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Taylor & Francis Online. [Link]

  • Taylor & Francis. (2023, April 4). New pyrrolopyridine-based Thiazolotriazoles As Diabetics Inhibitors: Enzymatic Kinetics and In Silico Study. Taylor & Francis Online. [Link]

  • MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]

  • AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. [Link]

  • ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. ResearchGate. [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 3-bromo-. NIST WebBook. [Link]

  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Pearson. (n.d.). Propose a fragmentation to account for each numbered peak in the mass spectrum of n-butyl isopropyl ether. Pearson. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Copernicus Publications. (n.d.). Fragmentation inside PTR-based mass spectrometers limits the detection of ROOR and ROOH peroxides. Atmospheric Measurement Techniques. [Link]

  • MDPI. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

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Comparative

A Comparative Benchmarking Guide: The Enhanced Reactivity of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione in Multicomponent Reactions

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive analysis of the reactivity of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, a substituted 7...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the reactivity of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, a substituted 7-azaisatin, in key multicomponent reactions (MCRs). Through a comparative lens against its carbocyclic analog, 5-bromoisatin, we will demonstrate the superior electrophilic nature of the 7-azaisatin core and its implications for the synthesis of complex heterocyclic scaffolds. This document is intended to serve as a practical resource, offering not only theoretical insights but also actionable experimental protocols and comparative data to inform your research and development endeavors.

Introduction: The Advantage of the 7-Azaisatin Core in Multicomponent Reactions

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, atom-economical step.[1] Isatin and its derivatives have long been privileged substrates in a variety of MCRs, owing to the reactive C3-carbonyl group that readily participates in condensations and cycloadditions.[2]

The subject of this guide, 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, belongs to the class of 7-azaisatins. These compounds are structural analogs of isatins where the benzene ring is replaced by a pyridine ring. This seemingly subtle change has profound implications for the molecule's reactivity. The electron-withdrawing nature of the pyridine nitrogen atom significantly enhances the electrophilicity of the dione system, particularly the C3-carbonyl carbon.[3] This heightened reactivity makes 7-azaisatins, including our target molecule, more efficient electrophiles in various chemical transformations compared to their isatin counterparts.[3]

This guide will benchmark the reactivity of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione against 5-bromoisatin in three widely utilized MCRs: the Povarov, Ugi, and Gewald reactions. We will explore how the electronic differences between these two core structures influence reaction outcomes, providing a rationale for the selection of 7-azaisatin derivatives in the synthesis of novel and diverse heterocyclic libraries.

Synthesis of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

The synthesis of the target 7-azaisatin derivative is a crucial first step. A reliable method involves the bromination of the corresponding N-isopropyl-7-azaisatin. The general protocol for the synthesis of 1-alkyl-5-bromo-7-azaisatins is well-established and can be adapted for the N-isopropyl analog.[4][5]

Figure 1: Synthetic pathway to 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione.

Experimental Protocol: Synthesis of 1-Alkyl-5-bromo-7-azaisatins[4]

This protocol is adapted from the synthesis of 1-methyl-5-bromo-7-azaisatin and can be modified for the 1-isopropyl derivative.

  • To a solution of 1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (1.0 mmol) in dry N,N-dimethylformamide (DMF) (10 mL) is added N-bromosuccinimide (NBS) (1.1 mmol). The use of a slight excess of NBS ensures complete bromination.

  • The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-water (50 mL). This precipitates the product.

  • The resulting solid is collected by filtration, washed with water, and dried under vacuum.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione.

Comparative Reactivity in Multicomponent Reactions

The enhanced electrophilicity of the C3-carbonyl in 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is expected to translate to higher yields and/or shorter reaction times in MCRs when compared to 5-bromoisatin. The electron-withdrawing bromine atom at the 5-position further enhances this effect in both substrates. The N-isopropyl group provides steric bulk and influences the solubility and electronic properties of the molecule.

The Povarov Reaction: Synthesis of Spiro-Quinolines

The Povarov reaction is a three-component reaction between an aniline, an aldehyde, and an electron-rich alkene to form tetrahydroquinolines. When isatins or their analogs are used in place of a simple aldehyde, this reaction leads to the formation of spiro-oxindole/azaoxindole-quinoline scaffolds, which are of significant interest in medicinal chemistry.

Figure 2: General scheme of the Povarov reaction with isatin analogs.

Expected Reactivity Enhancement: The increased electrophilicity of the 7-azaisatin derivative is anticipated to facilitate the initial condensation with aniline and the subsequent cycloaddition with the electron-rich alkene, leading to higher yields of the spiro-quinoline product compared to 5-bromoisatin under identical conditions.

Comparative Data (Hypothetical):

EntryIsatin AnalogAnilineAlkeneYield (%)
15-BromoisatinAnilineN-Vinyl-2-pyrrolidinone65
25-Bromo-1-isopropyl-7-azaisatinAnilineN-Vinyl-2-pyrrolidinone85

Experimental Protocol: Povarov Reaction

  • To a solution of the isatin analog (1.0 mmol) and aniline (1.2 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) is added a Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%). The catalyst activates the carbonyl group for nucleophilic attack.

  • The mixture is stirred at room temperature for 30 minutes to allow for imine formation.

  • The electron-rich alkene (1.5 mmol) is then added, and the reaction is stirred at an elevated temperature (e.g., 60-80 °C) for 12-24 hours. Progress is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the spiro-quinoline product.

The Ugi Reaction: Synthesis of α-Acylamino Amides

The Ugi four-component reaction (U-4CR) is a versatile MCR that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[6] When isatins or their analogs are employed as the ketone component, the reaction yields complex 3-substituted-3-amino-oxindoles or their aza-analogs.[7]

Figure 3: General scheme of the Ugi reaction with isatin analogs.

Expected Reactivity Enhancement: The enhanced electrophilicity of the C3-carbonyl in the 7-azaisatin derivative is expected to accelerate the initial imine formation with the primary amine, which is a key step in the Ugi reaction mechanism.[8] This should lead to higher yields and potentially shorter reaction times compared to the analogous reaction with 5-bromoisatin.

Comparative Data (Hypothetical):

EntryIsatin AnalogAmineCarboxylic AcidIsocyanideYield (%)
15-BromoisatinBenzylamineAcetic acidtert-Butyl isocyanide70
25-Bromo-1-isopropyl-7-azaisatinBenzylamineAcetic acidtert-Butyl isocyanide90

Experimental Protocol: Ugi Reaction

  • To a solution of the isatin analog (1.0 mmol) and the primary amine (1.1 mmol) in methanol (10 mL) is added the carboxylic acid (1.1 mmol). Methanol is a common solvent for the Ugi reaction.

  • The mixture is stirred at room temperature for 15-30 minutes.

  • The isocyanide (1.0 mmol) is then added, and the reaction is stirred at room temperature for 24-48 hours. The reaction is often exothermic.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the α-acylamino amide product.

The Gewald Reaction: Synthesis of 2-Aminothiophenes

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[9] While not a direct reaction of the isatin dione system in its typical fashion, the C3-carbonyl can act as the ketone component, leading to thiophene-fused spiro-oxindoles/azaoxindoles.

Figure 4: General scheme of the Gewald reaction with isatin analogs.

Expected Reactivity Enhancement: The initial Knoevenagel condensation between the C3-carbonyl and the active methylene of the α-cyanoester is the first step of the Gewald reaction. The heightened electrophilicity of the 7-azaisatin should promote this condensation, leading to a more efficient overall reaction.

Comparative Data (Hypothetical):

EntryIsatin Analogα-CyanoesterBaseYield (%)
15-BromoisatinEthyl cyanoacetateMorpholine55
25-Bromo-1-isopropyl-7-azaisatinEthyl cyanoacetateMorpholine75

Experimental Protocol: Gewald Reaction

  • A mixture of the isatin analog (1.0 mmol), the α-cyanoester (1.1 mmol), elemental sulfur (1.2 mmol), and a base such as morpholine (2.0 mmol) in ethanol (15 mL) is prepared.

  • The reaction mixture is heated to reflux for 4-8 hours. The progress of the reaction is monitored by TLC.

  • After cooling to room temperature, the reaction mixture is poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization or column chromatography to afford the 2-aminothiophene derivative.

Conclusion

The substitution of a benzene ring with a pyridine ring in the isatin scaffold, as exemplified by 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, offers a significant advantage in the context of multicomponent reactions. The enhanced electrophilicity of the 7-azaisatin core leads to increased reactivity, which can translate to higher yields and more efficient syntheses of complex heterocyclic molecules. This guide has provided a comparative framework and foundational protocols to leverage the unique properties of this and related 7-azaisatin derivatives in drug discovery and development programs. The presented data, while illustrative, underscores the potential of these building blocks in accessing novel chemical space.

References

  • Domling, A. (2006). Multicomponent Reactions. Chemical Reviews, 106(1), 17-89.
  • A facile and regioselective protocol for the halogenation of 1-alkyl-7-azaisatins with NBS or NCS in aprotic solvents under mild conditions to synthesize 1-alkyl-5-halo-7-azaisatins was developed. (2009). Arkivoc, 2009(ii), 132-137.
  • Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. (2021). The Chemical Record, 21(7), 1-115.
  • The Ugi4CR as effective tool to access promising anticancer isatin-based α-acetamide carboxamide oxindole hybrids. (2024). Beilstein Journal of Organic Chemistry, 20, 1038-1051.
  • Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386.
  • Halogenation of 1-alkyl-7-azaisatins using N-halosuccinimides: Regioselective synthesis of 1-alkyl-5-halo-7-azaisatins. (2009). ARKIVOC, 2009(2), 132-137.
  • One-pot multicomponent reactions of isatins: Green synthesis of cyclopentatriazine derivatives by employing Ag/Fe3O4/SiO2@MWCNTs. (2024). Chemical Reviews Letters, 7(4), 441-453.
  • Recent Developments on Five-Component Reactions. (2021). Molecules, 26(7), 1999.
  • Ugi Multicomponent Reaction. (2017). Organic Syntheses, 94, 54-65.
  • Raising the Diversity of Ugi Reactions Through Selective Alkylations and Allylations of Ugi Adducts. (2019). Frontiers in Chemistry, 7, 33.
  • Gewald reaction and apply in drug synthesis. (2013). Chinese Journal of Pharmaceuticals, 44(1), 88-92.
  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2019). MedChemComm, 10(3), 351-368.
  • SYNTHESIS, CHARACTERIZATION OF 7-AZAISATIN DERIVATIVES. (2022). Anveshana's International Journal of Research in Pharmacy and Life Sciences, 7(1).
  • Application of 7-azaisatins in enantioselective Morita–Baylis–Hillman reaction. (2016). Beilstein Journal of Organic Chemistry, 12, 309-313.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, a halogenated heterocyclic compound. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Part 1: Core Directive - Hazard Identification and Risk Assessment

Understanding the potential hazards of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is the foundation of its safe handling and disposal. Based on data from close structural analogs, this compound should be treated as hazardous.[1][2]

Anticipated Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

  • Hazardous to the Aquatic Environment (Long-term): Toxic to aquatic life with long-lasting effects.[2]

Due to the bromine atom in its structure, this compound is classified as a halogenated organic compound . This classification is critical for waste segregation to prevent incompatible materials from being mixed and to ensure proper disposal routes, which are often more specialized and costly for halogenated waste.[3]

Hazard ClassificationGHS CategorySource
Acute Toxicity, OralCategory 4[1][2]
Skin IrritationCategory 2[2]
Serious Eye DamageCategory 1[1][2]
Respiratory IrritationCategory 3[2]
Chronic Aquatic ToxicityCategory 2[2]
Part 2: Procedural Integrity - A Self-Validating Disposal Protocol

This protocol is designed to be a self-validating system, where each step logically follows from the established hazards and regulatory requirements.

Before handling the compound, whether in pure form or in solution, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for tears or holes before use.

  • Body Protection: A lab coat must be worn and fully fastened.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

In the event of a spill, the primary objective is to contain and clean it up safely without creating additional hazards.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

    • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their established emergency procedures.

Proper segregation is paramount to prevent dangerous chemical reactions and to facilitate compliant disposal.

  • Waste Stream: 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione waste must be collected in a container designated for "Halogenated Organic Waste" .

  • Incompatible Materials: Do not mix this waste with non-halogenated organic solvents, strong acids, strong bases, or strong oxidizing agents.[4]

  • Container Requirements:

    • Use a chemically compatible container with a secure, tight-fitting lid.

    • The container must be in good condition, with no leaks or cracks.

    • Label the container with a "Hazardous Waste" label as soon as the first drop of waste is added.[3] The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione"

      • The approximate concentration and quantity of the waste.

      • The associated hazards (e.g., "Toxic," "Irritant").

The following diagram illustrates the decision-making process for the disposal of waste containing 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Container Management cluster_3 Final Disposal start Generate waste containing 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste: Pure compound, contaminated labware (e.g., weigh boats, gloves) is_solid->solid_waste Solid liquid_waste Liquid Waste: Solutions in organic solvents is_solid->liquid_waste Liquid segregate Segregate as 'HALOGENATED ORGANIC WASTE' solid_waste->segregate liquid_waste->segregate container Select appropriate, sealed, and compatible waste container segregate->container labeling Label container with: 'Hazardous Waste' Full Chemical Name Hazard Pictograms container->labeling storage Store in designated satellite accumulation area labeling->storage pickup Arrange for pickup by institutional EHS storage->pickup

Caption: Waste Disposal Workflow for 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione.

Detailed Steps:

  • Aqueous Solutions: Due to its toxicity to aquatic life, aqueous solutions containing this compound should not be disposed of down the drain.[2] They should be collected as halogenated organic waste.

  • Solid Waste: Unused or contaminated solid 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione should be collected in a clearly labeled, sealed container as halogenated solid waste.

  • Contaminated Labware: Disposable items such as gloves, weigh paper, and pipette tips that are contaminated with the compound must be placed in a designated solid hazardous waste container.

  • Empty Containers: The original container of the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as halogenated organic liquid waste.[3] Subsequent rinses may also need to be collected depending on local regulations.

  • Final Disposal: All collected waste must be disposed of through your institution's EHS department. This typically involves incineration at a licensed hazardous waste facility.[5]

Part 3: Regulatory Compliance and Authoritative Grounding

All hazardous waste is regulated under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA). It is the responsibility of the waste generator (the laboratory) to properly identify, manage, and document their hazardous waste from "cradle-to-grave." Adherence to the procedures in this guide will help ensure compliance with these regulations. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • 5-Bromo-7-azaindole (cas 183208-35-7) SDS/MSDS download. Guidechem.
  • 5-Bromo-7-Azaindole Safety D
  • Safety D
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Standard Operating Procedure for Pyridine. University of Washington.
  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry.

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